Cdk12-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20F2N8O |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C20H20F2N8O/c21-13-3-4-14-17(16(13)22)26-15(25-14)10-23-19-28-20(29-5-7-31-8-6-29)27-18-12(11-1-2-11)9-24-30(18)19/h3-4,9,11H,1-2,5-8,10H2,(H,25,26)(H,23,27,28) |
InChI Key |
UXJVUCJEHIXDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
Cdk12-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional elongation and a key player in maintaining genomic stability. Its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II is essential for the expression of a specific subset of long genes, many of which are integral to the DNA damage response (DDR) pathway.[1][2][3] Inhibition of CDK12 represents a promising therapeutic strategy in oncology, particularly in cancers with underlying DNA repair defects or those dependent on transcriptional programs for survival.[4][5] This technical guide provides an in-depth overview of the mechanism of action of Cdk12-IN-4, a potent and selective inhibitor of CDK12.
Core Mechanism of Action
This compound is a pyrazolotriazine-based compound that acts as a potent inhibitor of CDK12 kinase activity.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the CDK12 active site, thereby preventing the phosphorylation of its substrates, most notably Serine 2 of the RNA Polymerase II C-terminal domain. This inhibition of CDK12 leads to a cascade of downstream effects, culminating in anti-proliferative activity in cancer cells.
The key consequences of CDK12 inhibition by this compound include:
-
Impaired Transcriptional Elongation: By preventing the phosphorylation of RNA Polymerase II, this compound impedes the process of transcriptional elongation. This effect is particularly pronounced for long genes, including those crucial for the DNA damage response.[1]
-
Downregulation of DNA Damage Response (DDR) Genes: A critical outcome of CDK12 inhibition is the reduced expression of key DDR genes, such as BRCA1.[1] This creates a "BRCAness" phenotype, rendering cancer cells deficient in homologous recombination repair and hypersensitive to DNA-damaging agents and PARP inhibitors.
-
Induction of Apoptosis: The disruption of critical cellular processes, including DNA repair and the expression of survival-related genes, ultimately leads to the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
| Parameter | Value | Conditions | Reference |
| Biochemical IC50 (CDK12) | 0.641 µM | High ATP (2 mM) | [1] |
| Biochemical IC50 (CDK2) | >20 µM | High ATP (2 mM) | [1] |
| Biochemical IC50 (CDK9) | >20 µM | High ATP (2 mM) | [1] |
Table 1: Biochemical Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| MDA-MB-231 | BRCA1 mRNA Expression Inhibition | 0.626 nM | [1] |
| MDA-MB-231 | Anti-proliferative Activity | 0.535 nM | [1] |
| CAL-120 | Anti-proliferative Activity | 2.43 nM | [1] |
Table 2: Cellular Activity of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II CTD, which in turn suppresses the expression of DNA Damage Response (DDR) genes.
Caption: A typical experimental workflow for characterizing this compound involves both biochemical and cellular assays to determine its potency and mechanism of action.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are based on standard methodologies and the available data for the compound.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to determine the biochemical IC50 of this compound against recombinant CDK12/Cyclin K.
Materials:
-
Recombinant active CDK12/Cyclin K protein
-
CDK12 substrate (e.g., a peptide containing the RNA Pol II CTD consensus sequence)
-
ATP (at a high concentration of 2 mM for this specific assay)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque microplates
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant CDK12/Cyclin K, and CDK12 substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to determine the anti-proliferative IC50 of this compound in cancer cell lines.
Materials:
-
MDA-MB-231 or CAL-120 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (serially diluted in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white-walled microplates
Procedure:
-
Seed the cancer cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the biochemical assay.
BRCA1 mRNA Expression Assay (RT-qPCR)
This protocol measures the effect of this compound on the expression of the BRCA1 gene.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for BRCA1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed MDA-MB-231 cells and treat them with various concentrations of this compound or DMSO for a specific time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qPCR) using primers for BRCA1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in BRCA1 mRNA expression in this compound-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.
-
The IC50 for BRCA1 mRNA inhibition is determined by plotting the percentage of inhibition of BRCA1 expression against the log concentration of this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK12 with a clear mechanism of action centered on the disruption of transcriptional elongation and the subsequent downregulation of key DNA damage response genes. Its nanomolar cellular potency against cancer cell lines highlights its potential as a valuable chemical probe for studying CDK12 biology and as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other CDK12 inhibitors.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The proliferation of MDA-MB-231 cells is repressed by mesenchymal stem cell-mediated macrophage activation conditioned medium through the inhibition of AKT1 and YKL-39 genes | Biomedical Research and Therapy [bmrat.org]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Cdk12-IN-4: A Technical Guide to a Potent Pyrazolotriazine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical characterization of Cdk12-IN-4, a potent and selective pyrazolotriazine inhibitor of Cyclin-Dependent Kinase 12 (CDK12). This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this compound, offering a comprehensive resource for researchers in oncology and drug discovery.
Core Quantitative Data
The following tables summarize the key in vitro activity of this compound.
| Compound | Target | IC50 (µM) at high ATP (2 mM) | Selectivity |
| This compound | CDK12 | 0.641 | >20 µM (CDK2/Cyclin E), >20 µM (CDK9/Cyclin T1)[1] |
Table 1: Enzymatic Activity of this compound [1]
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | MDA-MB-231 | BRCA1 mRNA expression inhibition | 0.626[1] |
| This compound | CAL-120 | BRCA1 mRNA expression | No effect[1] |
| This compound | MDA-MB-231 | Antiproliferative activity | 0.535[1] |
| This compound | CAL-120 | Antiproliferative activity | 2.43[1] |
Table 2: Cellular Activity of this compound [1]
CDK12 Signaling Pathway
CDK12 is a critical regulator of gene transcription and is implicated in various cancers. It primarily functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation and the expression of genes involved in the DNA damage response (DDR), including BRCA1. Inhibition of CDK12 disrupts these processes, leading to genomic instability and making cancer cells more susceptible to DNA-damaging agents.
Caption: CDK12 Signaling and Point of Intervention.
Experimental Protocols
Detailed experimental procedures for the synthesis and evaluation of this compound are outlined in patent WO2021116178A1. While the full, detailed protocols from the patent are proprietary, this section provides representative methodologies for the key assays based on publicly available information and standard laboratory practices.
General Synthesis of Pyrazolotriazine Core
The synthesis of pyrazolotriazine scaffolds, the core of this compound, typically involves multi-step reactions. A general approach may include the diazotization of an aminopyrazole precursor followed by cyclization to form the pyrazolotriazine ring system.
-
Step 1: Diazotization of Aminopyrazole: An appropriately substituted 3-amino-1H-pyrazole-4-carboxamide or carbonitrile is treated with a diazotizing agent, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt intermediate.
-
Step 2: Cyclization: The intermediate diazonium salt undergoes spontaneous or acid-catalyzed cyclization to yield the 3,6-dihydro-4H-pyrazolo[3,4-d][2][3][4]triazin-4-one core structure.
-
Step 3: Functionalization: Further chemical modifications are then performed on the pyrazolotriazine core to introduce various substituents, leading to the final inhibitor compound, this compound. These modifications are crucial for achieving potency and selectivity.
CDK12/Cyclin K Enzymatic Assay (High ATP)
This assay is designed to measure the inhibitory activity of compounds against CDK12 kinase in the presence of a high ATP concentration, which mimics physiological conditions.
-
Reagents and Materials:
-
Recombinant human CDK12/Cyclin K complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (2 mM final concentration)
-
Substrate (e.g., a synthetic peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the CDK12/Cyclin K enzyme.
-
Add the high concentration ATP solution to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
BRCA1 mRNA Expression Assay (Quantitative RT-PCR)
This cell-based assay quantifies the effect of this compound on the expression of a key downstream target, BRCA1.
-
Cell Culture:
-
MDA-MB-231 and CAL-120 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for BRCA1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the relative change in BRCA1 mRNA expression in treated versus control cells.
-
Calculate the IC50 value for the inhibition of BRCA1 mRNA expression.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the antiproliferative effect of this compound on cancer cell lines.
-
Procedure:
-
Seed MDA-MB-231 and CAL-120 cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for a period of 72 hours.
-
Measure cell viability using a suitable method. For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance. For a CellTiter-Glo® assay, add the reagent and measure luminescence, which correlates with the amount of ATP and thus the number of viable cells.
-
Determine the percentage of cell growth inhibition relative to the vehicle-treated control and calculate the IC50 value.
-
Inhibitor Discovery Workflow
The discovery of a targeted inhibitor like this compound typically follows a structured workflow, from initial concept to a preclinical candidate.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion
This compound is a promising pyrazolotriazine-based inhibitor of CDK12 with potent enzymatic and cellular activity. Its mechanism of action, centered on the disruption of transcriptional regulation of key DNA damage response genes, provides a strong rationale for its further development as a therapeutic agent for cancers dependent on this pathway. The data and methodologies presented in this guide offer a valuable resource for the scientific community to build upon this research and explore the full therapeutic potential of CDK12 inhibition.
References
- 1. Inhibition of MDA-MB-231 breast cancer cell proliferation and tumor growth by apigenin through induction of G2/M arrest and histone H3 acetylation-mediated p21WAF1/CIP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021116178A1 - Pyrazolotriazines - Google Patents [patents.google.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
Cdk12-IN-4: A Technical Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology. Its role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) is essential for the transcriptional elongation of genes involved in the DNA damage response (DDR), including the tumor suppressor BRCA1.[1][2] Inhibition of CDK12 can therefore sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it an attractive strategy for cancer therapy.[3] Cdk12-IN-4 is a potent inhibitor of CDK12. This technical guide provides a comprehensive overview of the target protein binding affinity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity and Cellular Activity of this compound
The following tables summarize the known quantitative data for this compound's biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Target Protein | IC50 (μM) | ATP Concentration | Notes | Reference |
| CDK12/Cyclin K | 0.641 | 2 mM | High ATP concentration | WO2021116178A1 |
| CDK2/Cyclin E | >20 | 2 mM | No significant inhibition | WO2021116178A1 |
| CDK9/Cyclin T1 | >20 | 2 mM | No significant inhibition | WO2021116178A1 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Notes | Reference |
| MDA-MB-231 | BRCA1 mRNA Expression | 0.626 | - | WO2021116178A1 |
| CAL-120 | BRCA1 mRNA Expression | No effect | - | WO2021116178A1 |
| MDA-MB-231 | Antiproliferative Activity | 0.535 | - | WO2021116178A1 |
| CAL-120 | Antiproliferative Activity | 2.43 | - | WO2021116178A1 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example of a luminescence-based kinase assay, such as the Kinase-Glo™ Max assay, which is a common method for determining the IC50 of kinase inhibitors.
Materials:
-
Recombinant human CDK12/Cyclin K enzyme
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound (or other test inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
Kinase-Glo™ Max Luminescent Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 μM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add 5 μL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution of CDK12/Cyclin K and the kinase substrate in Kinase Assay Buffer.
-
Reaction Initiation: Add 20 μL of the enzyme/substrate mix to each well, followed by the addition of 25 μL of ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for CDK12 (e.g., 2 mM as specified for this compound).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Luminescence Detection: Add 50 μL of Kinase-Glo™ Max reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular BRCA1 mRNA Expression Assay (Representative Protocol)
This protocol describes a method to measure the effect of a CDK12 inhibitor on the mRNA levels of a downstream target gene, BRCA1, using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for BRCA1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and primers for BRCA1 and the housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for BRCA1 and the housekeeping gene for each sample. Calculate the relative expression of BRCA1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the relative BRCA1 mRNA expression against the logarithm of the this compound concentration and determine the IC50 value.[4]
Signaling Pathway and Experimental Workflow Visualizations
CDK12 Signaling Pathway and Mechanism of this compound Inhibition
Caption: CDK12, activated by Cyclin K, phosphorylates the CTD of RNA Pol II, promoting transcription of DDR genes. This compound inhibits CDK12 kinase activity.
Experimental Workflow for a Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.
Conclusion
This compound is a potent and selective inhibitor of CDK12, demonstrating low nanomolar efficacy in cellular assays related to CDK12's function in regulating DNA damage response gene expression and cancer cell proliferation. The provided data and representative protocols offer a valuable resource for researchers investigating CDK12 as a therapeutic target and for the further development of CDK12 inhibitors. Future studies should aim to establish a broader kinase selectivity profile and determine other binding affinity metrics such as Ki or Kd values to provide a more complete understanding of this compound's biochemical properties.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Speaking Clearly [microform] : Improving Pronunciation. JobLink Winning at Work Instructor's Manual,... | Catalogue | National Library of Australia [catalogue.nla.gov.au]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Cdk12-IN-4: A Technical Guide to its Selectivity Profile Against Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk12-IN-4 is a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcriptional elongation and a critical component of the DNA damage response (DDR) pathway.[1][2] This technical guide provides a detailed overview of the selectivity profile of this compound against other cyclin-dependent kinases (CDKs), outlines the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.
Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound has been quantified against several members of the CDK family. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Kinase Target | IC50 (µM) | ATP Concentration | Notes | Reference |
| CDK12 | 0.641 | 2 mM (High) | Potent inhibition | [3] |
| CDK2/Cyclin E | >20 | 2 mM (High) | No significant effect | [3] |
| CDK9/Cyclin T1 | >20 | 2 mM (High) | No significant effect | [3] |
Data for a broader range of CDKs for this compound is not publicly available at this time. For context, a related compound, CDK12-IN-2, has shown potent inhibition of CDK12 (IC50 = 52 nM) and CDK13 (IC50 = 10 nM), with over 200-fold selectivity against CDK2, CDK7, CDK8, and CDK9.[4]
Experimental Protocols
The determination of the kinase inhibition profile of this compound involves biochemical assays designed to measure the enzymatic activity of purified CDK complexes in the presence of the inhibitor. While the specific protocol for this compound is detailed in patent literature, a general methodology for such assays is described below.
General Kinase Inhibition Assay (Luminescent-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.
Materials:
-
Purified recombinant CDK/Cyclin complexes (e.g., CDK12/Cyclin K)
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: A master mix containing the kinase assay buffer, kinase substrate, and ATP is prepared.
-
Compound Addition: Serial dilutions of this compound are added to the wells of the assay plate. Control wells contain DMSO only (for 100% kinase activity) and no enzyme (for background).
-
Enzyme Addition: The kinase reaction is initiated by adding the purified CDK/Cyclin complex to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: The luminescent kinase assay reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction that generates a light signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
CDK12 Signaling in Transcription Elongation
CDK12, in complex with Cyclin K, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long genes, including many involved in the DNA damage response.[1][5][6]
Caption: CDK12-mediated phosphorylation of RNA Polymerase II promotes transcription elongation.
CDK12 Role in the DNA Damage Response
CDK12 is essential for the expression of a network of genes involved in the DNA damage response (DDR), including key homologous recombination (HR) proteins like BRCA1 and ATR.[1][5] Inhibition of CDK12 can therefore sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[5]
Caption: CDK12 regulates the expression of key DNA damage response genes.
Experimental Workflow for Kinase Inhibition Profiling
The process of determining the selectivity profile of a kinase inhibitor like this compound involves a systematic workflow.
Caption: Workflow for determining the kinase inhibitor selectivity profile.
References
- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 Is Necessary to Promote Epidermal Differentiation Through Transcription Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Selective CDK12 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a pivotal role in the regulation of gene transcription. A primary mechanism of this regulation is through the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAPII). This phosphorylation is critical for the transition from transcription initiation to productive elongation. Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific genetic vulnerabilities. This technical guide provides an in-depth overview of the effects of selective CDK12 inhibitors on RNAPII phosphorylation, with a focus on the molecular mechanisms, experimental methodologies to assess these effects, and the downstream consequences on gene expression. While specific data for "Cdk12-IN-4" is not extensively available in public literature, this guide will utilize data from well-characterized, potent, and selective CDK12 inhibitors such as THZ531 and SR-4835 to illustrate the core principles of CDK12 inhibition.
Introduction to CDK12 and RNA Polymerase II Phosphorylation
The CTD of the largest subunit of RNAPII, RPB1, consists of multiple repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7. The phosphorylation status of this domain, often referred to as the "CTD code," dictates the stage of the transcription cycle and the recruitment of various protein factors involved in transcription, RNA processing, and chromatin modification.
CDK12 is a key kinase that primarily phosphorylates Serine 2 (Ser2) of the CTD repeats.[1] This phosphorylation event is a hallmark of transcription elongation and is crucial for the processivity of RNAPII, allowing for the synthesis of full-length messenger RNAs (mRNAs), particularly for long genes.[2][3] Some studies also suggest that CDK12 can phosphorylate Serine 5 (Ser5), a mark associated with transcription initiation and promoter-proximal pausing.[1]
Selective inhibition of CDK12 provides a powerful tool to dissect its biological functions and offers a potential therapeutic avenue. These inhibitors typically work by competing with ATP for the kinase's active site.
Signaling Pathway of CDK12-mediated RNAPII Phosphorylation
The following diagram illustrates the central role of the CDK12/Cyclin K complex in promoting transcription elongation through RNAPII CTD phosphorylation.
Quantitative Data on CDK12 Inhibition
The potency and selectivity of CDK12 inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize key quantitative data for well-studied selective CDK12 inhibitors.
Table 1: Biochemical Potency of Selective CDK12 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| THZ531 | CDK12/CycK | 0.2 μM | Luminescent Kinase Assay | [4] |
| BSJ-4-116 | CDK12 | 107 nM | Biochemical Assay | [5] |
Table 2: Cellular Activity of Selective CDK12 Inhibitors
| Compound | Cell Line | Effect | Concentration | Time | Reference |
| THZ531 | Jurkat | Downregulation of DDR genes | 250 nM | 8 h | [5] |
| SR-4835 | Melanoma Cells | Decreased RPB1 Ser2 Phosphorylation | 30-100 nM | 6 h | [6] |
| THZ531 | NB cells | Decreased Pol II Phosphorylation | 400 nM | 6 h | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of CDK12 inhibitors on RNAPII phosphorylation and transcription.
In Vitro Kinase Assay for CDK12 Activity
This assay measures the direct inhibitory effect of a compound on the kinase activity of the CDK12/Cyclin K complex.
Objective: To determine the IC50 value of a test compound against CDK12.
Materials:
-
Recombinant active CDK12/Cyclin K complex[8]
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5 mg/ml BSA)[8]
-
Substrate: GST-tagged RNAPII CTD protein or a synthetic peptide (e.g., pS7-CTD YS-14)[8][9]
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)[8][9]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates[10]
-
Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and ATP.[10]
-
Serially dilute the test inhibitor in DMSO and add to the wells. Include a DMSO-only control.[10]
-
Add the recombinant CDK12/Cyclin K enzyme to initiate the reaction.[10]
-
Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).[10][11]
-
Stop the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For ADP-Glo™ assays, add the ADP-Glo™ reagent.[8]
-
Detect the signal. For radioactive assays, wash the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescence.[8][12]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[13]
Western Blotting for RNAPII Phosphorylation
This method is used to assess the phosphorylation status of RNAPII in cells treated with a CDK12 inhibitor.
Objective: To detect changes in the levels of total RNAPII, Ser2-phosphorylated RNAPII, and Ser5-phosphorylated RNAPII.
Materials:
-
Cell culture reagents and cells of interest
-
CDK12 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
SDS-PAGE gels and electrophoresis apparatus[15]
-
PVDF or nitrocellulose membranes[15]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-RPB1 (total RNAPII)
-
Anti-phospho-RNAPII Ser2
-
Anti-phospho-RNAPII Ser5
-
-
HRP-conjugated secondary antibodies[15]
-
Chemiluminescent substrate (ECL)[15]
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere. Treat cells with the CDK12 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Separate 10-25 µg of protein per lane by SDS-PAGE.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser2) overnight at 4°C.[15]
-
Wash the membrane with TBST three times for 10 minutes each.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.[15]
-
Apply the chemiluminescent substrate and capture the image using an imaging system.[15]
-
Strip the membrane and re-probe with antibodies for total RNAPII and a loading control (e.g., GAPDH or β-actin) for normalization.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide localization of RNAPII and its phosphorylated forms, providing insights into transcription dynamics upon CDK12 inhibition.
Objective: To determine the effect of CDK12 inhibition on the distribution of total and phosphorylated RNAPII across the genome.
Materials:
-
Cell culture reagents and cells
-
CDK12 inhibitor
-
Formaldehyde for cross-linking[17]
-
Glycine to quench cross-linking[17]
-
Lysis and sonication buffers[17]
-
Sonicator
-
Antibodies for immunoprecipitation (as in Western blotting)
-
Protein A/G magnetic beads or agarose beads[14]
-
Wash buffers with increasing stringency[14]
-
Elution buffer[14]
-
RNase A and Proteinase K[14]
-
DNA purification kit[14]
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat cells with the CDK12 inhibitor or vehicle.
-
Cross-link proteins to DNA with formaldehyde. Quench with glycine.[17]
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.[17]
-
Pre-clear the chromatin with beads.
-
Immunoprecipitate the protein-DNA complexes overnight with a specific antibody (e.g., anti-phospho-RNAPII Ser2).[3]
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.[14]
-
Wash the beads to remove non-specifically bound chromatin.[14]
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[14]
-
Purify the immunoprecipitated DNA.[14]
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify the genomic regions enriched for the protein of interest and compare the profiles between inhibitor-treated and control samples.[3]
Downstream Effects of this compound on Transcription
Inhibition of CDK12 and the subsequent reduction in RNAPII Ser2 phosphorylation have profound effects on gene expression. These include:
-
Transcription Elongation Defects: A primary consequence is a genome-wide defect in transcription elongation.[1] This is particularly evident in long genes, where processive elongation is highly dependent on Ser2 phosphorylation.
-
Premature Cleavage and Polyadenylation (PCPA): Reduced Ser2 phosphorylation can lead to premature termination of transcription. This occurs because the transcription machinery fails to suppress cryptic polyadenylation signals within introns, resulting in truncated and non-functional transcripts.[5][18]
-
Downregulation of DNA Damage Response (DDR) Genes: Many genes involved in the DNA damage response, such as BRCA1, ATM, and FANCD2, are long and are therefore particularly sensitive to CDK12 inhibition.[1][18][19] This effect underlies the synthetic lethality observed when combining CDK12 inhibitors with PARP inhibitors in certain cancers.[20]
-
Impact on RNA Processing: CDK12-mediated phosphorylation of the CTD also serves as a platform for the recruitment of RNA processing factors.[21] Inhibition of CDK12 can therefore lead to defects in co-transcriptional splicing.
Conclusion
Selective inhibition of CDK12 has a direct and significant impact on the phosphorylation of the RNA polymerase II C-terminal domain, primarily at the Ser2 position. This leads to a cascade of downstream effects, including impaired transcription elongation, premature transcript termination, and altered expression of a specific subset of genes, notably those involved in the DNA damage response. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of CDK12 inhibitors like this compound and to further explore the therapeutic potential of targeting this critical transcriptional regulator. As our understanding of the nuances of CDK12 biology grows, so too will the opportunities for developing novel and effective cancer therapies.
References
- 1. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. thesgc.org [thesgc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. reactionbiology.com [reactionbiology.com]
- 14. encodeproject.org [encodeproject.org]
- 15. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Genome-wide profiling of genetic synthetic lethality identifies CDK12 as a novel determinant of PARP1/2 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of human cyclin-dependent kinase 12 (CDK12) and CDK13 complexes in C-terminal domain phosphorylation, gene transcription, and RNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk12-IN-4: A Technical Guide to its Mechanism and Impact on DNA Damage Response Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key factor in maintaining genomic stability, primarily through its control over the expression of genes involved in the DNA Damage Response (DDR). Its inhibition presents a promising therapeutic strategy, particularly for cancers reliant on robust DNA repair mechanisms. This document provides a detailed technical overview of Cdk12-IN-4, a potent inhibitor of CDK12. We will explore the fundamental role of CDK12 in DDR gene regulation, the specific inhibitory effects of this compound, and the downstream consequences for gene expression, supported by quantitative data and detailed experimental protocols.
The Role of CDK12 in Regulating DNA Damage Response Genes
CDK12, in complex with its partner Cyclin K, is a transcriptional cyclin-dependent kinase that plays a pivotal role in regulating gene expression.[1][2] Its primary function is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), specifically at the Serine 2 (Ser2) position.[3][4] This phosphorylation event is a hallmark of transcriptional elongation and is crucial for the processive synthesis of messenger RNA (mRNA), particularly for long genes.[1][4][5]
A significant subset of genes regulated by CDK12 are essential components of the DDR pathway, including BRCA1, ATR, FANCI, and FANCD2.[1][2][4] These genes are characteristically long and contain numerous intronic polyadenylation sites (IPAs).[3][5] CDK12 activity suppresses the recognition of these cryptic IPAs, ensuring that RNAP II transcribes the full-length gene to produce a functional protein.[3] Loss or inhibition of CDK12 impairs this process, leading to a phenotype known as "BRCAness" and sensitizing cells to DNA-damaging agents and PARP inhibitors.[3][6]
This compound: A Potent and Selective CDK12 Inhibitor
This compound is a pyrazolotriazine compound identified as a potent inhibitor of CDK12.[7] Its selectivity is a key feature, as it shows minimal activity against other cyclin-dependent kinases at comparable concentrations, thereby reducing the potential for off-target effects.
Quantitative Inhibitory and Antiproliferative Activity
The following tables summarize the key quantitative data for this compound, demonstrating its potency against its target kinase and its functional effects in cancer cell lines.
| Parameter | Target/Cell Line | Value | Conditions | Reference |
| Kinase Inhibition IC₅₀ | CDK12 | 0.641 µM | High ATP (2 mM) | [7] |
| CDK2/Cyclin E | >20 µM | High ATP (2 mM) | [7] | |
| CDK9/Cyclin T1 | >20 µM | High ATP (2 mM) | [7] | |
| mRNA Expression IC₅₀ | BRCA1 mRNA | 0.626 nM | MDA-MB-231 cells | [7] |
| Antiproliferative IC₅₀ | MDA-MB-231 | 0.535 nM | - | [7] |
| CAL-120 | 2.43 nM | - | [7] |
Table 1: Summary of this compound In Vitro Activity.
Mechanism of Action: Induction of Premature Cleavage and Polyadenylation
Inhibition of CDK12 by this compound disrupts the normal process of transcriptional elongation. The lack of Ser2 phosphorylation on the RNAP II CTD causes the polymerase to stall.[8] This stalling increases the opportunity for the cellular RNA processing machinery to recognize and act upon the otherwise suppressed intronic polyadenylation sites within the long DDR genes.[3][5]
This phenomenon, known as premature cleavage and polyadenylation (PCPA), results in the synthesis of truncated, non-functional mRNA transcripts.[5][9] Consequently, the levels of functional DDR proteins, such as BRCA1, decrease, leading to impaired homologous recombination repair and increased genomic instability.[2][4] This selective downregulation of DDR genes is the primary mechanism through which CDK12 inhibition exerts its anti-cancer effects.[9]
Experimental Protocols
The following are representative methodologies for evaluating the effects of a CDK12 inhibitor like this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of this compound against CDK12 and other kinases.
-
Protocol:
-
Recombinant human CDK12/CycK, CDK2/CycE, and CDK9/CycT1 enzymes are used.
-
A standard substrate (e.g., a peptide derived from the RNAP II CTD) is prepared.
-
The inhibitor, this compound, is serially diluted to a range of concentrations.
-
The kinase, substrate, and inhibitor are incubated in a reaction buffer containing a high concentration of ATP (e.g., 2 mM) to mimic physiological conditions.
-
The kinase reaction is initiated and allowed to proceed for a defined period at 30°C.
-
The reaction is stopped, and kinase activity is quantified using a suitable method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
-
Cellular Antiproliferation Assay
-
Objective: To determine the IC₅₀ of this compound on cancer cell line viability.
-
Protocol:
-
Cells (e.g., MDA-MB-231, CAL-120) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is added in a series of dilutions to the appropriate wells. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
Results are normalized to the vehicle control, and the IC₅₀ is calculated from the dose-response curve.
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the effect of this compound on the expression of specific DDR genes.
-
Protocol:
-
Cells (e.g., MDA-MB-231) are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Total RNA is extracted from the cells using a standard method like TRIzol reagent or a column-based kit.
-
The concentration and purity of the RNA are determined using spectrophotometry.
-
An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR) is performed using the cDNA, gene-specific primers for the target gene (e.g., BRCA1), and a housekeeping gene for normalization (e.g., GAPDH). A fluorescent dye like SYBR Green is used for detection.
-
The relative expression of the target gene is calculated using the delta-delta Ct (ΔΔCt) method.
-
The IC₅₀ for mRNA inhibition is determined by plotting the relative gene expression against the inhibitor concentration.
-
Conclusion
This compound is a potent and selective small molecule inhibitor of CDK12. It effectively downregulates the expression of critical DNA damage response genes, such as BRCA1, by disrupting transcriptional elongation and inducing premature cleavage and polyadenylation.[5][7] This mechanism of action translates to potent antiproliferative effects in cancer cell lines. The data presented herein underscore the therapeutic potential of targeting the CDK12-DDR axis and position this compound as a valuable chemical probe for further investigation and a potential lead compound for the development of novel cancer therapeutics.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk12-IN-4 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Cdk12-IN-4 against Cyclin-Dependent Kinase 12 (Cdk12). This document includes quantitative data presentation, a comprehensive experimental protocol, and visualizations of the Cdk12 signaling pathway and the experimental workflow.
Introduction
Cyclin-dependent kinase 12 (Cdk12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. Specifically, the Cdk12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for transcriptional elongation. Dysregulation of Cdk12 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of Cdk12. This document outlines a robust in vitro kinase assay to characterize the inhibitory potential of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound and other reference compounds against Cdk12 and other selected kinases is summarized in the table below. This quantitative data allows for a clear comparison of potency and selectivity.
| Compound | Target Kinase | IC50 (µM) | ATP Concentration | Notes |
| This compound | Cdk12 | 0.641 | 2 mM (high) | Potent inhibitor at high ATP concentration. [1] |
| This compound | Cdk2/Cyclin E | >20 | 2 mM (high) | Demonstrates selectivity over Cdk2.[1] |
| This compound | Cdk9/Cyclin T1 | >20 | 2 mM (high) | Demonstrates selectivity over Cdk9.[1] |
| CDK12-IN-2 | Cdk12 | 0.052 | Not Specified | A potent Cdk12 inhibitor for comparison.[2] |
| Dinaciclib | Cdk12 | 0.050 | Not Specified | A pan-Cdk inhibitor for comparison.[2] |
Cdk12 Signaling Pathway
The following diagram illustrates the central role of the Cdk12/Cyclin K complex in regulating transcriptional elongation and its implication in DNA damage response, a pathway often dysregulated in cancer.
Caption: Cdk12/Cyclin K phosphorylates RNAPII to promote transcription of DDR genes.
Experimental Protocols
This section provides a detailed methodology for an in vitro kinase assay to determine the IC50 value of this compound. The protocol is based on a luminescence-based ADP-Glo™ kinase assay format, which measures the amount of ADP produced in the kinase reaction.
Materials and Reagents:
-
Enzyme: Recombinant human Cdk12/Cyclin K complex
-
Substrate: A suitable substrate for Cdk12, such as a peptide derived from the C-terminal domain (CTD) of RNA Polymerase II.
-
Inhibitor: this compound, dissolved in DMSO
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)
-
Plates: White, opaque 96-well or 384-well plates
-
Instrumentation: Plate-reading luminometer
Experimental Workflow Diagram:
Caption: Workflow for the in vitro kinase assay to determine inhibitor potency.
Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the Cdk12/Cyclin K enzyme solution in assay buffer. The optimal concentration should be determined empirically.
-
Prepare the substrate and ATP mixture in assay buffer. The final ATP concentration should be at the desired level (e.g., 2 mM for high ATP condition).
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 10 µL of the Cdk12/Cyclin K enzyme solution to each well, except for the "no enzyme" negative control wells.
-
Add 10 µL of assay buffer to the "no enzyme" wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Following incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocol offers a reliable and reproducible method for assessing the in vitro inhibitory activity of this compound against its target, Cdk12. The use of a luminescence-based assay provides high sensitivity and a broad dynamic range. The data and visualizations included in these application notes serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the characterization of novel Cdk12 inhibitors.
References
Application Notes and Protocols: Cdk12-IN-4 in MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
While the specific IC50 value for Cdk12-IN-4 in MDA-MB-231 cells is not detailed in the currently available literature, the following table summarizes the anti-proliferative activity of other relevant CDK inhibitors in triple-negative breast cancer cell lines, including MDA-MB-231, to provide a comparative context.
| Compound Name | Target | Cell Line | Assay Type | IC50/GI50 Value | Reference |
| 7F (CDK12 Degrader) | CDK12/13 | MFM223 (BRCA-deficient TNBC) | Cell Growth | 47 nM | [5] |
| 7F (CDK12 Degrader) | MDA-MB-436 (BRCA-deficient TNBC) | Cell Growth | 197.9 nM | [5] | |
| CDDD11-8 (CDK9 Inhibitor) | CDK9 | MDA-MB-231 | Cell Proliferation | 658 nM | |
| SR-4835 | CDK12/13 | TNBC cells | Not Specified | Not Specified | [3] |
| Compound 47 | CDK12 | MDA-MB-231 | Antiproliferative | GI50 = 7 nM |
Signaling Pathways
CDK12-Mediated Gene Regulation and DNA Damage Response
CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II, which is crucial for the transcriptional elongation of genes involved in the DNA damage response (DDR), including BRCA1, ATR, and FANCI.[1][5] In TNBC cells like MDA-MB-231, inhibition of CDK12 leads to the downregulation of these critical DDR genes. This impairment of DNA repair mechanisms creates a synthetic lethal vulnerability that can be exploited by treatment with PARP inhibitors or DNA-damaging chemotherapy.[3][4]
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BRCA1 mRNA Expression Using Cdk12-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of gene transcription, primarily through its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This activity is essential for the transcriptional elongation of long genes, many of which are integral to the DNA damage response (DDR) pathway.[1][2][3][4][5] One such key DDR gene is BRCA1. Inhibition of CDK12 has been shown to decrease the expression of BRCA1 and other DDR-related genes, making CDK12 an attractive target for cancer therapy, particularly in combination with agents that induce DNA damage or inhibit other repair pathways like PARP inhibitors.[2][3][6][7][8]
Cdk12-IN-4 is a potent and selective small molecule inhibitor of CDK12.[9] These application notes provide a comprehensive guide for utilizing this compound to study its effects on BRCA1 mRNA expression in a research setting. The protocols outlined below cover cell treatment, RNA extraction, and gene expression analysis by quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing (RNA-seq).
Mechanism of Action: CDK12 and BRCA1 Transcription
CDK12, in complex with its partner Cyclin K, phosphorylates serine residues (specifically Ser2 and Ser5) on the CTD of RNAPII.[1][5] This phosphorylation cascade is a key signal for the transition from transcription initiation to productive elongation. For long genes like BRCA1, efficient transcriptional elongation is crucial to produce a full-length, functional mRNA transcript.
Inhibition of CDK12 by this compound disrupts this process. The hypo-phosphorylated RNAPII stalls, leading to premature cleavage and polyadenylation (PCPA) within the intronic regions of the BRCA1 gene.[4][10] This results in the generation of truncated, non-functional mRNA transcripts and a subsequent decrease in the overall level of mature BRCA1 mRNA.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound. Researchers should note that optimal concentrations may vary depending on the cell line and experimental conditions.
| Parameter | Cell Line | Value | Reference |
| IC50 (BRCA1 mRNA Expression) | MDA-MB-231 | 0.626 nM | [9] |
| IC50 (Anti-proliferative Activity) | MDA-MB-231 | 0.535 nM | [9] |
| IC50 (Anti-proliferative Activity) | CAL-120 | 2.43 nM | [9] |
| IC50 (CDK12 Kinase Activity) | High ATP (2 mM) | 0.641 µM | [9] |
| Selectivity (vs. CDK2/Cyclin E) | High ATP (2 mM) | >20 µM | [9] |
| Selectivity (vs. CDK9/Cyclin T1) | High ATP (2 mM) | >20 µM | [9] |
Experimental Protocols
The following protocols provide a general framework for investigating the effect of this compound on BRCA1 mRNA expression. Optimization may be required for specific cell lines and experimental goals.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the treatment of a human breast cancer cell line (e.g., MDA-MB-231) with this compound.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to test could be from 0.1 nM to 100 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal time point for observing changes in BRCA1 mRNA expression.
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Cdk12-IN-4: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk12-IN-4 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). As a key regulator of transcriptional elongation and a crucial component of the DNA damage response (DDR), CDK12 has emerged as a promising therapeutic target in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.
Product Information
Supplier and Purchasing Information
This compound is available from various chemical suppliers specializing in research compounds. Researchers should inquire with the vendors for the most current pricing and availability.
| Supplier | Website | CAS Number |
| MedChemExpress | --INVALID-LINK-- | 2651196-69-7 |
| DC Chemicals | --INVALID-LINK-- | 2651196-69-7 |
| TargetMol | --INVALID-LINK-- | 2651196-69-7 |
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀F₂N₈O | [1] |
| Molecular Weight | 426.42 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability |
Biological Activity
This compound is a pyrazolotriazine compound that acts as a potent inhibitor of CDK12.[1][2]
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ | Notes | Reference |
| CDK12 | 0.641 µM | Assayed at high ATP concentration (2 mM) | [1][2] |
| CDK2/Cyclin E | >20 µM | [1][2] | |
| CDK9/Cyclin T1 | >20 µM | [1][2] |
Cellular Activity
| Cell Line | Assay | IC₅₀ | Reference |
| MDA-MB-231 | BRCA1 mRNA expression inhibition | 0.626 nM | [2] |
| MDA-MB-231 | Antiproliferative activity | 0.535 nM | [2] |
| CAL-120 | Antiproliferative activity | 2.43 nM | [2] |
Signaling Pathway
CDK12, in complex with its regulatory partner Cyclin K, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation, particularly at Serine 2, is essential for the transition from transcription initiation to productive elongation, especially for long genes, including many involved in the DNA damage response (DDR) such as BRCA1, ATR, FANCI, and FANCD2.[5][6][7] Inhibition of CDK12 with this compound disrupts this process, leading to premature termination of transcription and subsequent downregulation of these critical DDR proteins. This creates a state of "BRCAness" and sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[5]
Figure 1: CDK12 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental conditions.
In Vitro CDK12 Kinase Assay
This protocol is to determine the inhibitory effect of this compound on CDK12 kinase activity. Commercially available CDK12/Cyclin K kinase assay kits can be used.[8][9]
Materials:
-
Recombinant human CDK12/Cyclin K
-
Kinase substrate (e.g., GST-CTD)
-
ATP, [γ-³²P]ATP
-
Kinase assay buffer
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted this compound or DMSO.
-
Add the recombinant CDK12/Cyclin K enzyme to each well to initiate the reaction.
-
Add a mixture of cold ATP and [γ-³²P]ATP to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Transfer the reaction mixture to a filter membrane or run on an SDS-PAGE gel.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Figure 2: Workflow for an in vitro CDK12 kinase assay.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of cancer cells.[10][11]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a desired period (e.g., 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
Normalize the results to the vehicle-treated cells and plot a dose-response curve to determine the IC₅₀.
Western Blot Analysis of DDR Proteins
This protocol is to assess the impact of this compound on the expression levels of key DDR proteins.[12][13]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-CDK12, anti-phospho-RNAPII Ser2, anti-BRCA1, anti-ATR, anti-FANCI)
-
HRP-conjugated secondary antibodies
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or DMSO for a specific duration (e.g., 24-48 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates by boiling with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) for RNAPII Occupancy
This protocol determines the effect of this compound on the association of RNAPII with specific gene loci, such as DDR genes.[14]
Materials:
-
Cancer cell line
-
This compound
-
Formaldehyde for cross-linking
-
ChIP lysis buffer, wash buffers, and elution buffer
-
Antibody against RNAPII (or phospho-RNAPII Ser2)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
qPCR primers for target gene promoters and gene bodies (e.g., BRCA1) and a negative control region.
Procedure:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with the RNAPII antibody overnight at 4°C.
-
Add magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Perform qPCR to quantify the enrichment of target DNA sequences.
Figure 3: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion
This compound is a valuable research tool for investigating the roles of CDK12 in transcription, DNA damage response, and cancer biology. The protocols provided herein offer a framework for characterizing the effects of this inhibitor in various experimental systems. Researchers should optimize these protocols for their specific models and research questions to generate robust and reproducible data.
References
- 1. This compound|CAS 2651196-69-7|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. CDK12 Inhibitor- Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 5. mdpi.com [mdpi.com]
- 6. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. origene.com [origene.com]
- 13. Identification and Characterization of the CDK12/Cyclin L1 Complex Involved in Alternative Splicing Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNAPol-ChIP: a novel application of chromatin immunoprecipitation to the analysis of real-time gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
Cdk12-IN-4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdk12-IN-4
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). As a member of the transcriptional CDK family, CDK12, in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II. This activity is particularly important for the expression of long genes, including a significant number of genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1 and ATR. Inhibition of CDK12 has been shown to induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and DNA-damaging agents. These application notes provide essential information on the solubility, storage, and experimental use of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₀H₂₀F₂N₈O |
| Molecular Weight | 426.42 g/mol |
| CAS Number | 2651196-69-7 |
| Appearance | Crystalline solid |
| Purity | >98% (typically) |
| IC₅₀ (CDK12) | 0.641 µM (at 2 mM ATP)[1] |
| IC₅₀ (MDA-MB-231 cells) | 0.535 nM (antiproliferative)[2] |
| IC₅₀ (CAL-120 cells) | 2.43 nM (antiproliferative)[2] |
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. It is important to note that while specific quantitative solubility data for this compound is limited, information from structurally similar compounds, such as CDK12-IN-3, suggests high solubility in DMSO.[3][4][5]
| Solvent | Solubility |
| DMSO | High (estimated to be ≥ 200 mg/mL, similar to CDK12-IN-3)[3][4] |
| Ethanol | Limited solubility data available; likely requires a co-solvent system with DMSO for aqueous dilutions. |
| Aqueous Buffers | Poorly soluble. Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended for preparing high-concentration stock solutions. |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture absorption.
-
Weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (37°C) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 2 years[6] |
| DMSO Stock | 4°C | Up to 2 weeks[6] |
| DMSO Stock | -80°C | Up to 6 months[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdk12 signaling pathway and a general workflow for experiments using this compound.
Caption: Cdk12/Cyclin K complex phosphorylates RNA Pol II, promoting transcription of DDR genes.
Caption: Workflow for in vitro experiments using this compound.
Caption: Logical flow of a dose-response experiment.
In Vitro Experimental Protocols
The following are general protocols for common in vitro assays using this compound. Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound DMSO stock solution
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A suggested starting concentration range is 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's instructions.
-
Read the luminescence.
-
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis of DNA Damage Response Markers
This protocol is for detecting changes in the expression and phosphorylation of key DDR proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound DMSO stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-γH2AX, anti-PARP, anti-BRCA1, anti-ATR)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 6, 24, 48 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound DMSO stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Model the cell cycle distribution using appropriate software.
In Vivo Experimental Protocol
The following is a general guideline for in vivo studies. Note: This protocol is based on studies with other orally bioavailable CDK12 inhibitors and should be optimized for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line for xenograft model (e.g., H1048, MDA-MB-468)[1]
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth with calipers.
-
When tumors reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle. The dosage will need to be determined through a dose-escalation study, but a starting point could be in the range of 10-50 mg/kg.
-
Administer this compound or vehicle to the mice via oral gavage, for example, twice daily (BID) for 28 days.[1]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in the final dilution. | Ensure the final DMSO concentration is low (e.g., ≤ 0.1%). Prepare intermediate dilutions in a co-solvent if necessary. |
| Inconsistent Results | Repeated freeze-thaw cycles of stock solution. | Aliquot the stock solution into single-use vials. |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique. | |
| Low Signal in Western Blot | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Ineffective antibody. | Use a validated antibody at the recommended dilution. | |
| High Background in Western Blot | Incomplete blocking. | Increase blocking time or use a different blocking agent. |
| High antibody concentration. | Optimize the primary and secondary antibody concentrations. |
References
Cdk12-IN-4 working concentration for cell culture
Application Notes for Cdk12-IN-4 in Cell Culture
Introduction
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with its partner Cyclin K, functions as a critical transcriptional regulator.[1][2][3] It facilitates the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 position.[1][2][4] A key role of CDK12 is to ensure the proper expression of long genes, a significant portion of which are integral to the DNA Damage Response (DDR) pathway, including hallmark genes like BRCA1 and ATR.[1][3][4][5]
Inhibition of CDK12 by compounds such as this compound disrupts this process, leading to premature cleavage and polyadenylation (PCPA) and subsequent downregulation of these essential DDR genes.[2][5] This impairment of DNA repair mechanisms renders cancer cells vulnerable, creating a synthetic lethal interaction with DNA-damaging agents or PARP inhibitors.[3][6][7] These application notes provide an overview of this compound's activity and detailed protocols for its use in cell culture experiments.
Data Presentation: this compound Activity
The following tables summarize the quantitative data for this compound, providing a clear reference for its potency and selectivity in various assays.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Cell Line | IC50 Value | Assay Conditions | Reference |
| Enzymatic Inhibition | CDK12 | 0.641 µM | High ATP (2 mM) | [8] |
| Antiproliferative Activity | MDA-MB-231 cells | 0.535 nM | Not specified | [8] |
| CAL-120 cells | 2.43 nM | Not specified | [8] | |
| Target Engagement | BRCA1 mRNA expression | MDA-MB-231 cells | 0.626 nM | Not specified |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 Value | Assay Conditions | Reference |
| CDK2/Cyclin E | >20 µM | High ATP (2 mM) | [8] |
| CDK9/Cyclin T1 | >20 µM | High ATP (2 mM) | [8] |
Visualizations: Pathways and Workflows
Signaling Pathway of CDK12 Inhibition
The following diagram illustrates the mechanism of action for a CDK12 inhibitor like this compound. It shows how CDK12 facilitates transcription of DNA Damage Response (DDR) genes and how its inhibition leads to transcript truncation and protein loss.
Caption: Mechanism of this compound action on transcription.
General Experimental Workflow
This diagram outlines a typical workflow for evaluating the cellular effects of this compound, from initial cell treatment to downstream analysis.
References
- 1. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Analysis of Cdk12 Inhibition by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a crucial regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2] In complex with its partner Cyclin K, CDK12 phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation.[1][2][3] Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents and PARP inhibitors by downregulating the expression of key DDR proteins like BRCA1 and ATR.[2] Cdk12-IN-4 is a potent and selective inhibitor of CDK12 with a reported IC50 of 0.641 µM.[4] This document provides a detailed protocol for treating cells with this compound and subsequently analyzing the effects on CDK12 and its downstream signaling pathways using Western blotting.
Key Signaling Pathway and Experimental Rationale
CDK12 plays a pivotal role in maintaining genomic stability by regulating the expression of genes essential for the DNA damage response. The experimental workflow is designed to assess the efficacy of this compound by measuring the levels of total CDK12 protein and key downstream markers indicative of its inhibition.
Caption: CDK12 signaling pathway and the point of intervention by this compound.
Experimental Protocols
This section details the step-by-step methodology for cell treatment with this compound and subsequent Western blot analysis.
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the IC50 (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM).[4] Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to take effect.
Part 2: Protein Lysate Preparation
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and to shear DNA, sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off).
-
Centrifugation: Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Part 3: Western Blotting
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% gradient SDS-PAGE gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1-2 hours at 4°C.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle shaking. Recommended primary antibodies and dilutions are provided in the data table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Data Presentation and Analysis
The results of the Western blot analysis can be quantified by densitometry using appropriate software. The expression levels of the target proteins should be normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Table 1: Primary Antibodies for Western Blot Analysis
| Target Protein | Function/Role | Expected Change with this compound Treatment | Recommended Dilution | Supplier (Cat. No.) |
| Total CDK12 | Target of this compound | No significant change expected | 1:1000 | Cell Signaling Technology (#11973) |
| p-RNA Pol II (Ser2) | Marker of transcriptional elongation | Decrease | 1:1000 | Abcam (ab5095) |
| BRCA1 | DNA damage response protein | Decrease | 1:1000 | Santa Cruz Biotechnology (sc-6954) |
| GAPDH / β-actin | Loading control | No change | 1:5000 | Various |
Table 2: Sample Quantitative Data Summary
| Treatment | Total CDK12 (Normalized Intensity) | p-RNA Pol II (Ser2) (Normalized Intensity) | BRCA1 (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (0.5 µM) | 0.95 ± 0.07 | 0.65 ± 0.10 | 0.72 ± 0.08 |
| This compound (1 µM) | 0.92 ± 0.09 | 0.38 ± 0.07 | 0.45 ± 0.06 |
| This compound (2.5 µM) | 0.98 ± 0.10 | 0.15 ± 0.05 | 0.21 ± 0.04 |
Note: The data presented in Table 2 are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. |
References
Application Notes and Protocols for Cdk12-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk12-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in high-throughput screening (HTS) campaigns. The following sections detail the mechanism of action of CDK12, protocols for both biochemical and cellular HTS assays, and a typical workflow for hit identification and validation.
Introduction to CDK12 and this compound
Cyclin-Dependent Kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a process essential for transcriptional elongation.[1] Notably, CDK12 is particularly important for the expression of long genes, including many involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[1] Inhibition of CDK12 can therefore induce a "BRCAness" phenotype, rendering cancer cells vulnerable to DNA-damaging agents and PARP inhibitors. This makes CDK12 an attractive therapeutic target in oncology.
This compound is a pyrazolotriazine-based potent CDK12 inhibitor. It demonstrates selectivity for CDK12 over other kinases, making it a valuable tool for studying CDK12 biology and for identifying novel therapeutic agents targeting this kinase.
Quantitative Data Summary
The following tables summarize the key in vitro activity of this compound and provide typical performance metrics for the HTS assays described in this document.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Conditions |
| CDK12 | 0.641 | High ATP (2 mM) |
| CDK2/Cyclin E | >20 | High ATP (2 mM) |
| CDK9/Cyclin T1 | >20 | High ATP (2 mM) |
Data sourced from MedchemExpress.[1]
Table 2: Representative HTS Assay Performance Metrics
| Parameter | Biochemical Assay (Kinase-Glo™) | Cellular Assay (NanoBRET™) |
| Assay Principle | ATP Depletion (Luminescence) | Target Engagement (BRET) |
| Format | 384-well | 384-well |
| Z'-factor | ≥ 0.7 (Typical) | ≥ 0.6 (Typical) |
| Signal-to-Background | > 100 | > 5 |
| Screening Concentration | 1-10 µM | 1-10 µM |
| Positive Control | This compound / Staurosporine | This compound / THZ531 |
| Negative Control | DMSO | DMSO |
Z'-factor and Signal-to-Background values are representative of robust assays and should be determined empirically during assay development.
CDK12 Signaling Pathway
The diagram below illustrates the central role of the CDK12/Cyclin K complex in regulating the transcription of DNA damage response genes.
Experimental Protocols
Protocol 1: Biochemical HTS for CDK12 Inhibitors using Kinase-Glo™
This protocol describes a homogeneous luminescent assay to measure the activity of the CDK12/Cyclin K complex by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity, while signal recovery in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant Human CDK12/Cyclin K complex (e.g., BPS Bioscience, Cat. #100998)
-
CDK12/Cyclin K Substrate (e.g., Pol2-CTD peptide)[2]
-
Kinase-Glo™ Max Reagent (Promega, Cat. #V6071)
-
ATP, 10 mM solution
-
5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA)
-
DTT, 0.5 M
-
This compound (for positive control)
-
DMSO (for negative control and compound dilution)
-
White, opaque, 384-well assay plates
Procedure:
-
Buffer Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with ultrapure water.
-
Immediately before use, add DTT to the 1x Kinase Assay Buffer to a final concentration of 2 mM. Keep on ice.
-
-
Compound Plating:
-
Prepare a compound library plate by dispensing test compounds into a 384-well plate. For this compound, prepare a 10-point, 3-fold serial dilution starting from 100 µM in DMSO.
-
Transfer 50 nL of compound solution from the library plate to the assay plate.
-
For controls, dispense 50 nL of DMSO (negative control, 100% activity) and 50 nL of a high concentration of this compound (positive control, 0% activity) into respective wells.
-
-
Enzyme and Substrate/ATP Mix Preparation:
-
Substrate/ATP Mix: In 1x Kinase Assay Buffer, prepare a 2x Substrate/ATP solution. The final concentration in the 10 µL reaction should be optimized, but a starting point is 10 µM ATP and 0.2 mg/mL substrate.
-
Enzyme Mix: Thaw the CDK12/Cyclin K enzyme on ice. Dilute the enzyme to a 2x working concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.[3] The optimal concentration should be determined empirically to consume 50-80% of the ATP in the reaction time.
-
-
Reaction Initiation:
-
Add 5 µL of the 2x Enzyme Mix to each well of the assay plate containing the compounds.
-
Add 5 µL of the 2x Substrate/ATP Mix to each well to start the reaction. The final reaction volume is 10 µL.
-
For "blank" control wells (no enzyme), add 5 µL of 1x Kinase Assay Buffer instead of the Enzyme Mix.
-
-
Incubation:
-
Signal Detection:
-
Equilibrate the Kinase-Glo™ Max Reagent to room temperature.
-
Add 10 µL of Kinase-Glo™ Max Reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement HTS using NanoBRET™
This protocol measures the ability of a test compound to bind to CDK12 within living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-CDK12 fusion protein and a fluorescent energy transfer probe (tracer). Compound binding to CDK12 displaces the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells[5]
-
Expression vector for NanoLuc®-CDK12 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-12 (Promega)[5]
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound (for positive control)
-
DMSO
-
White, tissue culture-treated, 384-well assay plates
Procedure:
-
Cell Seeding (Day 1):
-
Transfect HEK293 cells with the NanoLuc®-CDK12 expression vector according to the manufacturer's protocol.
-
20-24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™.
-
Seed the cells into a 384-well white assay plate at a density of 2 x 10³ cells per well in 8 µL of medium.
-
-
Tracer and Compound Addition (Day 2):
-
Prepare a 4x working solution of the NanoBRET™ Tracer K-12 in Opti-MEM™. The optimal concentration should be determined via a tracer titration experiment but is typically in the low micromolar range.
-
Prepare 4x serial dilutions of this compound and test compounds in Opti-MEM™.
-
Add 4 µL of the 4x compound dilutions to the appropriate wells.
-
Add 4 µL of the 4x tracer solution to all wells. The final volume is now 16 µL.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[5]
-
-
Signal Detection:
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.
-
Add 4 µL of the detection reagent to each well.
-
Read the plate within 10 minutes on a plate reader equipped with two filters for measuring donor (NanoLuc®) and acceptor (Tracer) emission (e.g., 460nm and >610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Calculate percent inhibition relative to DMSO controls.
-
Determine IC50 values by fitting the dose-response data as described in Protocol 1.
-
HTS Workflow and Hit Validation
A typical HTS campaign follows a multi-step process to identify and validate true inhibitors.
-
Primary Screen: A large compound library is screened at a single, high concentration (e.g., 10 µM) using one of the primary assays described above.
-
Hit Confirmation: Compounds that show activity above a certain threshold (e.g., >50% inhibition) are re-tested under the same conditions to confirm their activity and eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are tested in a serial dilution format to determine their potency (IC50).
-
Orthogonal Assay Validation: To rule out assay artifacts (e.g., compound fluorescence or luciferase inhibition), potent compounds should be tested in an orthogonal assay. If the primary screen was biochemical, a cell-based assay like the NanoBRET™ protocol is an excellent choice for confirmation.
-
Selectivity Profiling: Validated hits are tested against other related kinases (e.g., CDK2, CDK9) to determine their selectivity profile.
-
Hit-to-Lead: Compounds with confirmed activity, cellular engagement, and a desirable selectivity profile become the starting point for medicinal chemistry efforts to improve their properties.
References
Troubleshooting & Optimization
Cdk12-IN-4 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and storage conditions of Cdk12-IN-4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. For solid this compound, it is recommended to store it at -20°C for up to 2 years[1]. Stock solutions prepared in DMSO can be stored at 4°C for up to 2 weeks or for longer-term storage, at -80°C for up to 6 months[1].
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved before making further dilutions into aqueous buffers or cell culture media for your experiments. For cellular assays, the final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q3: What is the stability of this compound in aqueous solutions like PBS or cell culture media?
A3: Currently, there is limited publicly available quantitative data on the stability of this compound in aqueous solutions. As this compound is a pyrazolotriazine derivative, it may be susceptible to hydrolysis in aqueous environments over time. It is best practice to prepare fresh working solutions in your aqueous buffer or cell culture medium from a frozen DMSO stock on the day of the experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q4: How does this compound inhibit the Cdk12 signaling pathway?
A4: this compound is a potent inhibitor of Cyclin-Dependent Kinase 12 (Cdk12). Cdk12, in complex with its regulatory partner Cyclin K, plays a critical role in the regulation of gene transcription. Specifically, the Cdk12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long genes that are often involved in the DNA damage response (DDR). By inhibiting the kinase activity of Cdk12, this compound prevents the phosphorylation of Pol II, leading to impaired transcriptional elongation and a subsequent decrease in the expression of key DDR genes.[2][3][4]
Data Summary
This compound Stability and Storage
| Form | Solvent/Condition | Temperature | Duration | Reference |
| Powder | N/A | -20°C | Up to 2 years | [1] |
| Stock Solution | DMSO | 4°C | Up to 2 weeks | [1] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Solution
This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer or cell culture medium of interest (e.g., PBS, DMEM)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to the desired experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the DMSO stock solution into the aqueous buffer or cell culture medium to the final desired concentration for your experiment. Prepare a sufficient volume for analysis at multiple time points.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C to mimic physiological conditions).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T0 sample.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T0 sample. This will provide an indication of the stability of the compound under the tested conditions.
Visualizations
Caption: this compound inhibits the Cdk12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II and subsequent transcription of DNA damage response genes.
Troubleshooting Guide
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclin K/Cdk12 complex: An emerging new player in the maintenance of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Cdk12-IN-4
Welcome to the technical support center for Cdk12-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this selective Cdk12 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common and unexpected experimental outcomes you might encounter when using this compound.
Q1: We observe minimal or no effect on the proliferation of our cancer cell line after treatment with this compound. Why might this be?
A1: Several factors could contribute to a lack of antiproliferative effect.
-
Cell Line Dependence: The cytotoxic effects of Cdk12 inhibition can be cell-context dependent. Cancers driven by dysregulated transcription factors, such as MYC-dependent neuroblastoma or Ewing sarcoma, are often more sensitive.[1][2][3] Your cell line may not have a strong dependency on Cdk12 for its proliferation.
-
Drug Resistance: The cancer cells may have intrinsic or acquired resistance mechanisms. One potential mechanism of resistance to covalent CDK12 inhibitors is the mutation of the cysteine residue (Cys1039) that the inhibitor binds to.[4][5]
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Functional Redundancy: Cdk12 and its close homolog Cdk13 share the same cognate cyclin, cyclin K, and have some functional redundancy.[6] While Cdk12 has a specific role in suppressing intronic poly-A site usage, some of its broader transcriptional activities might be compensated for by Cdk13.[6]
-
Drug Efflux: The cells may be expressing high levels of ATP-binding cassette (ABC) transporters, which can actively pump the inhibitor out of the cell, preventing it from reaching its target.[7]
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to check for the phosphorylation status of the RNA Polymerase II C-terminal domain (Pol II CTD) at Serine 2 (pSer2), a direct downstream target of Cdk12.[4][7][8] A lack of reduction in pSer2 levels would indicate a problem with target engagement.
-
Assess DDR Gene Expression: Use qRT-PCR to measure the mRNA levels of known Cdk12 target genes involved in the DNA Damage Response (DDR), such as BRCA1, ATR, and FANCI.[1][4][5] A lack of downregulation of these genes would also suggest an issue with the inhibitor's action.
-
Cell Line Profiling: If possible, analyze the genomic and transcriptomic profile of your cell line to determine its dependency on transcriptional addiction pathways.
-
Combination Therapy: Consider combining this compound with other agents. For example, Cdk12 inhibition can sensitize cancer cells to PARP inhibitors or DNA-damaging agents.[1][2][7][9]
Q2: We see a paradoxical increase in the expression of some genes after this compound treatment. Is this expected?
A2: Yes, this can be an unexpected but plausible outcome. While Cdk12 is primarily known as a positive regulator of transcription elongation, its inhibition can lead to complex and sometimes indirect effects on gene expression.
-
P-TEFb Dependence: Inhibition of Cdk12 can render the transcription of a new set of genes dependent on the Positive Transcription Elongation Factor b (P-TEFb), which is composed of Cdk9 and Cyclin T1.[10] This can lead to the induction of certain genes, including those downstream of key cancer pathways.[10]
-
Indirect Effects: The cellular response to the stress induced by Cdk12 inhibition might activate other signaling pathways and transcription factors, leading to the upregulation of specific gene sets.
Troubleshooting Steps:
-
Global Transcriptomic Analysis: Perform RNA-sequencing to get a comprehensive view of the changes in gene expression.
-
Pathway Analysis: Use bioinformatics tools to analyze the upregulated genes and identify any enriched signaling pathways.
-
Investigate P-TEFb Involvement: If you suspect P-TEFb-mediated gene induction, you could co-treat with a Cdk9 inhibitor to see if the paradoxical upregulation is reversed.[10]
Q3: Our cells treated with this compound do not show increased sensitivity to PARP inhibitors. What could be the reason?
A3: The synthetic lethal interaction between Cdk12 inhibition and PARP inhibition is primarily due to the downregulation of homologous recombination (HR) repair genes, creating a "BRCAness" phenotype.[7][8]
-
Pre-existing HR Deficiency: If your cell line already has a deficiency in the HR pathway (e.g., due to mutations in BRCA1/2), the effect of Cdk12 inhibition on this pathway will be less pronounced, and you may not observe significant sensitization to PARP inhibitors.
-
Insufficient Downregulation of DDR Genes: The dose or duration of this compound treatment may not be sufficient to achieve the level of DDR gene downregulation required to induce PARP inhibitor sensitivity.
Troubleshooting Steps:
-
Confirm DDR Gene Downregulation: As mentioned in Q1, verify the downregulation of key HR genes like BRCA1 and RAD51 via qRT-PCR or Western blot.
-
Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of both this compound and the PARP inhibitor to identify potential synergistic ranges.
-
Functional HR Assays: Conduct functional assays, such as RAD51 foci formation assays, to directly assess the impact of this compound on the HR repair capacity of your cells.[5]
Data Presentation
Table 1: Representative IC50 Values of Cdk12 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Cdk12 Inhibitor | IC50 (nM) | Reference |
| MFM223 | Triple-Negative Breast Cancer | 7F (PROTAC degrader) | 47 | [7] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 7F (PROTAC degrader) | 197.9 | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | BSJ-4-116 (degrader) | Potent degradation | [4] |
| Kelly | Neuroblastoma | THZ531 | ~100-200 | [5] |
| IMR-32 | Neuroblastoma | THZ531 | ~200-400 | [5] |
Table 2: Effect of Cdk12 Inhibition on DDR Gene Expression
| Gene | Function in DDR | Effect of Cdk12 Inhibition | Reference |
| BRCA1 | Homologous Recombination | Downregulation | [1][4][5][8] |
| ATR | DNA Damage Checkpoint | Downregulation | [1][4][5] |
| FANCI | Fanconi Anemia Pathway | Downregulation | [1][5] |
| FANCD2 | Fanconi Anemia Pathway | Downregulation | [1] |
| RAD51 | Homologous Recombination | Downregulation | [6] |
Experimental Protocols
1. Western Blot for Phospho-Pol II CTD (Ser2)
-
Cell Lysis: Treat cells with this compound or DMSO control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-RNA Polymerase II CTD (Ser2) overnight at 4°C. Also, probe a separate membrane or strip the current one for total RNA Polymerase II and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
2. qRT-PCR for DDR Gene Expression
-
RNA Extraction: Treat cells with this compound or DMSO control. Extract total RNA using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes (BRCA1, ATR, etc.) and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: this compound inhibits the Cdk12/Cyclin K complex, preventing Pol II CTD phosphorylation and subsequent DDR gene expression.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. biorxiv.org [biorxiv.org]
How to optimize Cdk12-IN-4 treatment duration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Cdk12-IN-4.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
1. How do I determine the optimal treatment duration for this compound in my cell line?
The optimal treatment duration for this compound is cell-line dependent and should be determined empirically. A time-course experiment is the most effective method. Here's a general approach:
-
Initial Time Points: Based on studies with other CDK12 inhibitors like THZ531 and SR-4835, a good starting range for your time-course experiment would be 6, 12, 24, 48, and 72 hours.[1][2] Some protocols have extended this to 96 hours.
-
Methodology:
-
Seed your cells at a density that prevents them from becoming over-confluent by the final time point.
-
Treat the cells with a concentration of this compound around the known IC50 value (e.g., 0.5 µM).
-
At each time point, assess cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo).
-
Analyze the results to identify the time point at which the desired biological effect (e.g., significant decrease in cell viability) is observed without excessive non-specific toxicity.
-
2. My cell viability results are inconsistent. What could be the cause?
Inconsistent cell viability results can stem from several factors:
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Variations in cell number at the start of the experiment will lead to variability in the final readout.
-
Compound Solubility: this compound should be fully dissolved in a suitable solvent (e.g., DMSO) before being diluted in culture medium. Precipitated compound will lead to inaccurate dosing.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to altered compound concentrations and cell growth. It is good practice to fill the outer wells with sterile PBS or media without cells to minimize this effect.
-
Incubation Time: As discussed above, the incubation time is a critical parameter. Ensure that the chosen duration is optimal for your specific cell line and experimental goals.
3. I am not observing the expected downstream effects on protein expression after this compound treatment. What should I check?
If you are not seeing the expected changes in downstream protein levels (e.g., decreased expression of DNA damage response proteins like BRCA1), consider the following:
-
Treatment Duration: The effect of this compound on protein expression is time-dependent. You may need to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for observing changes in your target proteins.
-
Compound Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit CDK12 activity. Refer to the known IC50 values and consider performing a dose-response experiment.
-
Antibody Quality: For Western blotting, the quality of the primary antibody is crucial. Validate your antibody to ensure it is specific for the target protein.
-
Protein Extraction and Western Blot Protocol: Optimize your protein extraction and Western blotting procedures to ensure efficient lysis, transfer, and detection.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[3] CDK12, in complex with Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][4][5] This phosphorylation is particularly important for the transcriptional elongation of long genes, many of which are involved in the DNA damage response (DDR) pathway, including BRCA1, ATM, and FANCD2.[5][6] By inhibiting CDK12, this compound disrupts the transcription of these critical DDR genes, leading to genomic instability and making cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[5]
What are the known IC50 values for this compound?
The inhibitory potency of this compound has been characterized in various assays and cell lines.
| Assay/Cell Line | IC50 Value | Notes |
| CDK12 Kinase Assay | 0.641 µM | At high ATP concentration (2 mM) |
| MDA-MB-231 (Breast Cancer) | 0.535 nM | Antiproliferative activity |
| CAL-120 (Breast Cancer) | 2.43 nM | Antiproliferative activity |
What are the off-target effects of this compound?
This compound has been shown to be highly selective for CDK12. At high ATP concentrations (2 mM), it has no significant effect on CDK2/Cyclin E (IC50 > 20 µM) and CDK9/Cyclin T1 (IC50 > 20 µM).
How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 2 years. Once dissolved in a solvent like DMSO, it is recommended to store aliquots at -80°C for up to 6 months. For short-term use, a solution in DMSO can be kept at 4°C for up to 2 weeks.
Experimental Protocols
1. Time-Course Cell Viability Assay (MTT)
This protocol outlines a method to determine the effect of this compound on cell viability over time.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired time points (e.g., 6, 12, 24, 48, 72 hours).
-
At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Time-Course Western Blot Analysis
This protocol allows for the analysis of protein expression changes over time following this compound treatment.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRCA1, anti-phospho-RNA Pol II Ser2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: CDK12 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Treatment Duration Optimization.
References
- 1. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
Cdk12-IN-4 cytotoxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Cdk12-IN-4 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other CDK12 inhibitors?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a transcriptional kinase that, in complex with its partner Cyclin K, plays a crucial role in regulating gene expression.[1] It does so by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the elongation phase of transcription.[1] CDK12 is particularly important for the expression of long genes, including many genes involved in the DNA Damage Response (DDR), such as those responsible for homologous recombination (HR) repair (e.g., BRCA1, ATR).[1] By inhibiting CDK12, this compound disrupts transcriptional elongation, leading to a downregulation of these critical DDR genes. This impairment of DNA repair can induce genomic instability and render cells more susceptible to DNA-damaging agents.[1]
Q2: What are the expected cytotoxic effects of this compound on non-cancerous cell lines?
A2: The cytotoxic effects of CDK12 inhibitors on non-cancerous cell lines are generally less pronounced compared to their effects on cancer cells.[2] Some studies have shown that normal, non-transformed cells are less sensitive to CDK12 inhibition.[3] For instance, a study using the CDK12/13 inhibitor THZ531 demonstrated that fibroblast cell lines (NIH-3T3, IMR-90, and BJ) were less sensitive to the inhibitor compared to neuroblastoma cancer cell lines.[3][4] This suggests a potential therapeutic window for CDK12 inhibitors. However, some level of cytotoxicity can be expected in non-cancerous cells, as CDK12 is also essential for normal cellular processes, such as the self-renewal of embryonic stem cells and the development of neural progenitor cells.[5]
Q3: Why are cancer cells generally more sensitive to CDK12 inhibition than non-cancerous cells?
A3: The heightened sensitivity of many cancer cells to CDK12 inhibition is often linked to a concept known as "transcriptional addiction." Many cancers are driven by the overexpression of oncogenes, such as MYC, and are highly dependent on a robust transcriptional machinery to maintain their proliferative state.[6] CDK12 inhibition can disrupt these oncogenic transcriptional programs.[7] Furthermore, cancer cells often have underlying DNA repair defects and experience high levels of replicative stress, making them more reliant on the remaining DDR pathways for survival. By inhibiting CDK12 and further compromising the DDR, these inhibitors can push cancer cells into apoptosis. The potential for some CDK12 inhibitors to show less toxicity in normal cells might be due to differences in transcriptional dependencies and the robustness of their cell cycle checkpoints and DNA repair mechanisms.[2]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective CDK12 inhibitor, like many small molecule inhibitors, it may have off-target effects. A common off-target for CDK12 inhibitors is the closely related kinase CDK13, as they share a high degree of homology in their kinase domains.[8] For example, the well-characterized inhibitor THZ531 is known to inhibit both CDK12 and CDK13. Inhibition of CDK13 can lead to distinct downstream effects on gene expression, including the regulation of snRNA and snoRNA genes.[5] It is crucial to consult the specific selectivity profile of this compound to understand its potential off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous control cell lines at expected effective concentrations for cancer cells. | 1. The specific non-cancerous cell line may be unusually sensitive to CDK12 inhibition. 2. The concentration of this compound is too high. 3. Errors in cell counting or viability assay. | 1. Test a panel of different non-cancerous cell lines to establish a baseline for normal cell toxicity. 2. Perform a dose-response curve to determine the IC50 value for your specific non-cancerous cell line and use a concentration well below this for your experiments. 3. Verify cell seeding density and the accuracy of your viability assay with appropriate controls. |
| No significant difference in cytotoxicity between cancer and non-cancerous cell lines. | 1. The cancer cell line being used may not be dependent on the pathways regulated by CDK12. 2. The non-cancerous cell line may have a higher than normal proliferation rate or some underlying genomic instability. | 1. Choose a cancer cell line known to be sensitive to CDK12 inhibition (e.g., those with high MYC expression or reliance on HR for DNA repair). 2. Ensure the non-cancerous cell line is from a reliable source and has a normal karyotype. |
| Inconsistent results in cytotoxicity assays. | 1. This compound instability in culture medium. 2. Variability in cell culture conditions. | 1. Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Maintain consistent cell culture practices, including passage number, confluency, and media composition. |
| Unexpected morphological changes in non-cancerous cells treated with this compound. | CDK12 inhibition can affect the expression of genes involved in cell structure and adhesion. | Document any morphological changes with microscopy. These could be on-target effects of CDK12 inhibition. Correlate these changes with a functional assay if possible. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the CDK12/13 inhibitor THZ531 in various non-cancerous fibroblast cell lines after 72 hours of treatment. This data can serve as a reference for estimating the potential cytotoxicity of CDK12 inhibitors in non-cancerous cells.
| Cell Line | Cell Type | IC50 (nM) |
| NIH-3T3 | Mouse Embryonic Fibroblast | ~1000 |
| IMR-90 | Human Fetal Lung Fibroblast | >2500 |
| BJ | Human Foreskin Fibroblast | >2500 |
Data extracted from the supplementary information of "CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation" (2018).[4]
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Cell Viability Assay (e.g., MTS/MTT Assay)
-
Cell Seeding:
-
Culture non-cancerous cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 1 nM to 10 µM).
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of CDK12 and its inhibition by this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell shrinkage as a signal to apoptosis in NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with Cdk12-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk12-IN-4. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3][4] It belongs to the pyrazolotriazine class of compounds.[1][2][3] CDK12 is a crucial kinase involved in the regulation of gene transcription, particularly for genes involved in the DNA damage response (DDR).[5] By inhibiting CDK12, this compound can disrupt these processes, making it a valuable tool for cancer research and drug development.
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
Based on available data and the chemical properties of related compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. Vendor datasheets provide storage instructions for this compound in DMSO, indicating its suitability as a solvent.[2]
Q3: What is the expected solubility of this compound in DMSO?
Q4: Can I dissolve this compound in aqueous buffers like PBS or in ethanol?
This compound, like many small molecule inhibitors, is expected to have very low solubility in aqueous buffers. Direct dissolution in PBS or other aqueous solutions is not recommended and will likely result in precipitation. While some organic solvents like ethanol may be used for certain compounds, DMSO is the most reliable primary solvent for this compound. To prepare working solutions in aqueous-based cell culture media, it is standard practice to first create a concentrated stock solution in DMSO and then dilute it into the final aqueous medium.
Q5: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
If you observe precipitation in your DMSO stock solution, it may be due to storage conditions or the concentration exceeding its solubility limit at a lower temperature. First, try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating. For long-term storage, it is recommended to store DMSO stock solutions at -80°C.[2] Aliquoting the stock solution into smaller, single-use volumes can also help prevent repeated freeze-thaw cycles which can affect compound stability and solubility.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to effectively dissolve and handle this compound in your experiments.
Problem: this compound powder is not dissolving in my chosen solvent.
-
Solution:
-
Confirm the Solvent: Ensure you are using 100% anhydrous DMSO as the primary solvent.
-
Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Apply Sonication: Use a bath sonicator to aid dissolution. Sonicate in short bursts to avoid overheating the sample.
-
Gentle Warming: Briefly warm the solution in a water bath set to 30-37°C. Do not overheat, as this may degrade the compound.
-
Problem: After diluting my DMSO stock into aqueous media, I see precipitation.
-
Solution:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. High concentrations of the DMSO stock added to the aqueous medium can cause the compound to crash out.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Media: Ensure your cell culture media or buffer is at 37°C before adding the this compound/DMSO stock.
-
Rapid Mixing: Add the DMSO stock to the aqueous medium while vortexing or gently swirling to ensure rapid and even dispersion.
-
Data Presentation
Table 1: Solubility and Storage Information for this compound and Related Compounds
| Compound | Recommended Solvent | Reported Solubility | Storage of DMSO Stock |
| This compound | DMSO | High (exact value not specified) | 2 weeks at 4°C, 6 months at -80°C[2] |
| Cdk12-IN-3 | DMSO | 250 mg/mL (with sonication) | - |
| Cdk12-IN-5 | DMSO | Sold as a 10 mM solution | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 426.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.26 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 5-10 minutes. Check for complete dissolution visually.
-
If necessary, gently warm the tube in a 37°C water bath for a few minutes and repeat vortexing and sonication until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[2]
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Perform a serial dilution to minimize the final DMSO concentration. For example, first, dilute the 10 mM stock solution 1:100 in cell culture medium to create an intermediate dilution of 100 µM (e.g., add 2 µL of 10 mM stock to 198 µL of media).
-
Vortex the intermediate dilution gently.
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration (e.g., add 100 µL of 100 µM solution to 900 µL of media).
-
The final DMSO concentration in this example will be 0.1%. Ensure the final DMSO concentration is compatible with your cell line.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: this compound inhibits the CDK12/Cyclin K complex, disrupting transcription of DDR genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 2651196-69-7|DC Chemicals [dcchemicals.com]
- 4. SmallMolecules.com | this compound (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Cdk12-IN-4 Technical Support Center: Troubleshooting Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of the CDK12 inhibitor, Cdk12-IN-4, with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3] It belongs to the pyrazolotriazine class of chemical compounds.[1][2] CDK12 is a crucial kinase involved in the regulation of gene transcription, particularly for genes related to the DNA damage response (DDR).[4][5][6][7] By inhibiting CDK12, this compound can disrupt these processes, making it a valuable tool for cancer research and drug development.[4][5][6]
Q2: Are there known issues with this compound interfering with common laboratory assays?
While direct experimental evidence specifically detailing interference by this compound is limited in publicly available literature, the chemical properties of its pyrazolotriazine scaffold and general characteristics of kinase inhibitors suggest a potential for interference in certain assay formats, particularly those relying on luminescence or fluorescence detection.
Q3: Which types of assays are most likely to be affected by this compound?
Based on the general behavior of small molecule kinase inhibitors, the following assays may be susceptible to interference:
-
Luminescence-based assays (e.g., CellTiter-Glo®, Kinase-Glo®): Small molecules can directly inhibit the luciferase enzyme, leading to inaccurate readings of cell viability or kinase activity.
-
Fluorescence-based assays (e.g., Fluorescence Polarization, FRET): Interference can arise from the intrinsic fluorescence (autofluorescence) of the compound or from light scattering.[8]
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential assay interference when using this compound.
Luminescence-Based Assay Interference (e.g., CellTiter-Glo®)
Potential Problem: You observe an unexpected decrease or increase in the luminescent signal in your assay when using this compound, which may not be due to its biological effect on CDK12.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luminescence assay interference.
Detailed Steps:
-
Run a control experiment: In a cell-free system, combine this compound at the concentrations used in your experiment with the luciferase enzyme and its substrate (e.g., the components of the CellTiter-Glo® reagent).
-
Analyze the results:
-
If there is no significant change in the luminescent signal compared to a vehicle control (e.g., DMSO), it is unlikely that this compound is directly inhibiting the luciferase.
-
If you observe a dose-dependent change in the signal, this indicates direct interference.
-
-
Implement mitigation strategies:
-
Orthogonal Assay: The most robust solution is to confirm your findings using an assay with a different detection method, such as an MTT assay (colorimetric) for cell viability.
-
Counterscreen: Use a commercially available counterscreening service or a different luciferase-based assay (e.g., one using a mutant luciferase that is less sensitive to small molecule inhibition) to determine the specificity of the interference.
-
Correction Curve: If an orthogonal assay is not feasible, you can generate a standard curve of luciferase inhibition by this compound and use it to correct your experimental data.
-
Fluorescence-Based Assay Interference (e.g., Fluorescence Polarization, FRET)
Potential Problem: You observe unexpected changes in fluorescence intensity or polarization that may be attributed to the properties of this compound itself, rather than its effect on the biological target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Detailed Steps:
-
Measure Autofluorescence: In your assay buffer, measure the fluorescence of this compound at the same excitation and emission wavelengths used in your experiment.
-
Analyze the results:
-
If there is no significant fluorescence from this compound alone, autofluorescence is not a likely cause of interference.
-
If this compound exhibits fluorescence, this will contribute to your overall signal.
-
-
Implement mitigation strategies:
-
Change Fluorophore: If possible, switch to a fluorescent probe with excitation and emission spectra that do not overlap with the autofluorescence of this compound.
-
Background Subtraction: For each experiment, include control wells containing only this compound in the assay buffer and subtract this background fluorescence from your experimental measurements.
-
Time-Resolved FRET (TR-FRET): TR-FRET assays have a time delay between excitation and emission detection, which can minimize interference from short-lived autofluorescence.
-
Data Summary: this compound Properties
| Property | Value | Reference |
| Chemical Class | Pyrazolotriazine | [1][2] |
| Molecular Formula | C₂₀H₂₀F₂N₈O | [1] |
| Molecular Weight | 426.42 g/mol | [1] |
| CDK12 IC₅₀ | 0.641 µM (at 2 mM ATP) | [1][2][3] |
| CDK2/Cyclin E IC₅₀ | >20 µM | [1][2][3] |
| CDK9/Cyclin T1 IC₅₀ | >20 µM | [1][2][3] |
Signaling Pathway
Inhibition of CDK12 by this compound primarily affects the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which in turn regulates the transcription of genes involved in the DNA damage response.
Caption: Simplified CDK12 signaling pathway and the effect of this compound.
Key Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To measure cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells cultured in a 96-well opaque-walled plate
-
This compound (and vehicle control, e.g., DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for the desired incubation period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Fluorescence Polarization (FP) Kinase Assay
Objective: To measure the inhibition of CDK12 kinase activity by this compound.
Materials:
-
Recombinant CDK12/Cyclin K enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
This compound (and vehicle control)
-
Assay buffer
-
384-well black plate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mixture containing CDK12/Cyclin K, the fluorescently labeled peptide substrate, and assay buffer.
-
Add serial dilutions of this compound or vehicle control to the wells of the 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction (if necessary, according to the specific assay kit instructions).
-
Measure fluorescence polarization on a plate reader. A decrease in polarization indicates inhibition of the kinase.
Förster Resonance Energy Transfer (FRET) Kinase Assay
Objective: To measure CDK12 kinase activity and its inhibition by this compound using a FRET-based substrate.
Materials:
-
Recombinant CDK12/Cyclin K enzyme
-
FRET-based peptide substrate (containing a donor and acceptor fluorophore)
-
ATP
-
This compound (and vehicle control)
-
Assay buffer
-
Plate reader with FRET capabilities
Procedure:
-
Prepare a reaction mixture containing the FRET substrate and assay buffer.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add the CDK12/Cyclin K enzyme to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature, monitoring the FRET signal over time. An increase or decrease in the FRET ratio (acceptor/donor emission), depending on the substrate design, indicates kinase activity. A lack of change in the FRET signal in the presence of this compound indicates inhibition.
Disclaimer: This information is intended for research use only. It is crucial to perform appropriate controls in your experiments to validate your findings.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 2651196-69-7|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating Cdk12-IN-4 Target Engagement in Cells
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming that the selective inhibitor Cdk12-IN-4 is engaging its target, Cyclin-Dependent Kinase 12 (CDK12), within a cellular context. Validating target engagement is a critical step to ensure that the observed biological effects are a direct result of CDK12 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is target validation crucial?
A1: this compound is a potent and selective small molecule inhibitor of CDK12, a kinase that plays a key role in regulating gene transcription.[1][2] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation and processivity, particularly for long genes involved in the DNA Damage Response (DDR).[1][3][4][5] Validating that this compound binds to CDK12 in your cellular model is crucial to confidently attribute any downstream phenotypic effects, such as changes in gene expression or cell viability, to the specific inhibition of CDK12 and not to off-target effects.
Q2: What is the primary downstream biomarker for measuring CDK12 activity in cells?
A2: The most widely accepted downstream biomarker for CDK12 kinase activity is the phosphorylation of the RNA Polymerase II C-terminal domain at the Serine 2 position (pSer2-Pol II).[1][6] Inhibition of CDK12 by this compound leads to a measurable decrease in the levels of pSer2-Pol II, which can be readily detected by Western Blot.[6]
Q3: What are the recommended methods to confirm this compound target engagement?
A3: There are several methods to validate target engagement, ranging from indirect assessment of downstream signaling to direct biophysical confirmation of binding:
-
Western Blot for pSer2-Pol II: An indirect but highly reliable method that measures the functional consequence of CDK12 inhibition. A reduction in the pSer2-Pol II signal indicates successful target engagement.
-
Cellular Thermal Shift Assay (CETSA): A direct biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[7][8] If this compound binds to CDK12, the CDK12 protein will be more resistant to heat-induced denaturation.[8][9]
-
NanoBRET™ Target Engagement Assay: A quantitative, live-cell method to measure compound binding to a target protein.[10][11][12] This assay provides real-time affinity and occupancy data in a physiological context.[12][13]
Q4: What is a typical concentration range and treatment time for this compound in cell-based assays?
A4: The optimal concentration and time will vary depending on the cell line and experimental endpoint. However, a good starting point for this compound is to perform a dose-response experiment ranging from 100 nM to 5 µM. For time course experiments, treatment times between 2 to 24 hours are commonly used to observe effects on pSer2-Pol II levels.
Data Presentation
Table 1: General Experimental Parameters for this compound
| Parameter | Recommended Range | Notes |
| Concentration Range | 100 nM - 5 µM | Perform a dose-response curve to determine the optimal EC50 in your cell line. |
| Treatment Time | 2 - 24 hours | A time-course experiment is recommended to find the optimal window for analysis. |
| Primary Antibody (Western) | Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2) | Use at manufacturer's recommended dilution. |
| Loading Control (Western) | Total RNA Polymerase II, Vinculin, or α-Tubulin | Essential for quantifying changes in phosphorylation. |
Visualized Workflows and Pathways
References
- 1. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current progress and novel strategies that target CDK12 for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. carnabio.com [carnabio.com]
- 12. landing.reactionbiology.com [landing.reactionbiology.com]
- 13. NanoBRET® Target Engagement CDK Selectivity Systems [promega.sg]
Validation & Comparative
A Comparative Guide to Cdk12-IN-4 and Other Pyrazolotriazine CDK12 Inhibitors
In the landscape of cancer therapeutics, the inhibition of Cyclin-Dependent Kinase 12 (CDK12) has emerged as a promising strategy, particularly for cancers exhibiting defects in DNA damage response (DDR) pathways. CDK12, in complex with Cyclin K, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[1][2] This activity is essential for the expression of long genes, including many key DDR proteins like BRCA1, ATM, and FANCF.[1][3][4][5] Inhibition of CDK12 can thus induce a "BRCAness" phenotype, rendering cancer cells vulnerable to PARP inhibitors and other DNA-damaging agents. This guide provides a comparative analysis of Cdk12-IN-4, a potent pyrazolotriazine-based CDK12 inhibitor, against other notable CDK12 inhibitors, SR-4835 and THZ531, with a focus on their biochemical potency, selectivity, cellular activity, and the experimental methodologies used for their evaluation.
Biochemical Potency and Kinase Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity against other kinases, which helps in minimizing off-target effects. This compound demonstrates potent inhibition of CDK12 with an IC50 of 0.641 µM in the presence of high ATP concentrations (2 mM), indicating its ability to compete effectively with the natural substrate.[6] Notably, it shows excellent selectivity against other CDKs, with IC50 values greater than 20 µM for CDK2/Cyclin E and CDK9/Cyclin T1 under similar high-ATP conditions.[6]
SR-4835, another highly selective dual inhibitor of CDK12 and CDK13, exhibits an IC50 of 99 nM for CDK12.[7] THZ531, a covalent inhibitor of CDK12 and CDK13, displays IC50 values of 158 nM and 69 nM for CDK12 and CDK13, respectively.[8] While both SR-4835 and THZ531 show high potency, their selectivity profiles differ, with THZ531 also showing some activity against other kinases at higher concentrations.[9]
| Inhibitor | Scaffold | CDK12 IC50 | CDK13 IC50 | CDK2 IC50 | CDK7 IC50 | CDK9 IC50 | Reference |
| This compound | Pyrazolotriazine | 0.641 µM (high ATP) | Not Reported | >20 µM (high ATP) | Not Reported | >20 µM (high ATP) | [6] |
| SR-4835 | Not specified | 99 nM | 4.9 nM (Kd) | Not Reported | Not Reported | Not Reported | [7] |
| THZ531 | Not specified | 158 nM | 69 nM | Not Reported | 8.5 µM | 10.5 µM | [8] |
Cellular Activity
The in-vitro efficacy of these inhibitors is further demonstrated by their anti-proliferative effects in various cancer cell lines. This compound shows potent anti-proliferative activity in MDA-MB-231 triple-negative breast cancer cells with an IC50 of 0.535 nM and in CAL-120 breast cancer cells with an IC50 of 2.43 nM.[6] It also effectively inhibits the expression of BRCA1 mRNA in MDA-MB-231 cells with an IC50 of 0.626 nM.[6]
SR-4835 has been shown to suppress the expression of core DNA damage response proteins and induce apoptosis in triple-negative breast cancer cells.[7] THZ531 treatment leads to a significant and irreversible decrease in Jurkat cell proliferation with an IC50 of 50 nM and downregulates the expression of DNA damage response genes.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | MDA-MB-231 | Anti-proliferation | 0.535 nM | [6] |
| CAL-120 | Anti-proliferation | 2.43 nM | [6] | |
| MDA-MB-231 | BRCA1 mRNA inhibition | 0.626 nM | [6] | |
| SR-4835 | Not specified | Not specified | Not specified | |
| THZ531 | Jurkat | Anti-proliferation | 50 nM |
Signaling Pathways and Experimental Workflows
The mechanism of action of CDK12 inhibitors is rooted in their ability to disrupt the transcriptional machinery. The following diagrams illustrate the CDK12 signaling pathway and a general workflow for evaluating CDK12 inhibitors.
Caption: CDK12 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for CDK12 Inhibitor Evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of kinase inhibitors. Below are representative protocols for key assays used in the characterization of this compound and its comparators.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the kinase.
Materials:
-
CDK12/Cyclin K enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the assay buffer.
-
Prepare a 2X solution of CDK12/Cyclin K and Eu-anti-GST antibody in the assay buffer.
-
Prepare a 4X solution of the kinase tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 10 µL of the 2X kinase/antibody solution to each well.
-
Add 5 µL of the 4X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6][10][11][12]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, CAL-120)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][12]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Phospho-RNAPII (Ser2)
This technique is used to detect the phosphorylation status of the C-terminal domain of RNA Polymerase II at Serine 2, a direct downstream target of CDK12.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Conclusion
This compound is a potent and selective pyrazolotriazine-based inhibitor of CDK12 with promising anti-proliferative activity in cancer cells. Its high selectivity against other CDKs suggests a favorable therapeutic window. When compared to other well-characterized CDK12 inhibitors like SR-4835 and THZ531, this compound demonstrates comparable or superior cellular potency in the nanomolar range. The choice of inhibitor for further pre-clinical and clinical development will depend on a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties, as well as their in vivo efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these and other emerging CDK12 inhibitors.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 6. ch.promega.com [ch.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 12. promega.com [promega.com]
A Comparative Guide to CDK12 Inhibitors: Cdk12-IN-4 vs. SR-4835
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and potency of two prominent Cyclin-Dependent Kinase 12 (CDK12) inhibitors: Cdk12-IN-4 and SR-4835. The information is supported by experimental data to aid in the selection of the appropriate tool compound for research and development.
Cyclin-Dependent Kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a process essential for transcription elongation and the expression of long genes, including many critical components of the DNA Damage Response (DDR) pathway. Consequently, inhibiting CDK12 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific genetic vulnerabilities. This guide focuses on a direct comparison of two small molecule inhibitors, this compound and SR-4835, to delineate their respective biochemical and cellular profiles.
Data Presentation: Potency and Selectivity
The potency and selectivity of a chemical probe are paramount for its utility in research and as a potential therapeutic. The following tables summarize the quantitative data for this compound and SR-4835.
Table 1: Potency of this compound and SR-4835
| Compound | Target | Assay Type | Potency (IC50 / Kd) | Cellular Potency (IC50) | Cell Line |
| This compound | CDK12 | Biochemical (High ATP, 2 mM) | 641 nM | 0.535 nM (Antiproliferative) | MDA-MB-231 |
| 0.626 nM (BRCA1 mRNA inh.) | MDA-MB-231 | ||||
| 2.43 nM (Antiproliferative) | CAL-120 | ||||
| SR-4835 | CDK12 | Biochemical (ADP-Glo) | 99 nM | 58 nM (Antiproliferative) | A375 |
| CDK12 | Binding (DiscoverX) | 98 nM | |||
| CDK13 | Biochemical | 4.9 nM |
Note: The potency of this compound was determined under high ATP conditions, which can result in higher IC50 values compared to assays run at lower, physiological ATP concentrations.
Table 2: Selectivity Profile of this compound and SR-4835
| Compound | Selectivity Assessment | Results |
| This compound | Limited Panel (High ATP) | No effect on CDK2/Cyclin E (IC50 > 20 µM) and CDK9/Cyclin T1 (IC50 > 20 µM)[1]. |
| SR-4835 | Kinome Panel (>450 kinases) | Highly selective for CDK12/CDK13[2]. Weak off-target affinity for GSK3B (Kd = 810 nM), GSK3A (Kd = 1.2 µM), and CDK6 (Kd = 5.1 µM). 10-fold lower potency for CDK10[2][3]. |
SR-4835 demonstrates a well-characterized and high degree of selectivity across a broad kinase panel. It is a potent dual inhibitor of the highly homologous CDK12 and CDK13 kinases[4][5]. In contrast, the publicly available selectivity data for this compound is more limited, though it shows specificity against the closely related transcriptional kinase CDK9 and the cell cycle kinase CDK2[1].
A key differentiator in the mechanism of action is that SR-4835 not only acts as an ATP-competitive inhibitor but also functions as a "molecular glue"[6]. It promotes the formation of a ternary complex between CDK12-Cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the proteasomal degradation of Cyclin K[6][7]. This dual mechanism may contribute to its potent cellular activity.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental basis of these findings, the following diagrams are provided.
References
- 1. ulab360.com [ulab360.com]
- 2. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK12 Inhibition: Cdk12-IN-4 vs. Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical therapeutic target in oncology. Its primary role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) makes it a master regulator of transcriptional elongation, particularly for long genes involved in the DNA damage response (DDR), such as BRCA1 and ATR.[1][2] Inhibition of CDK12 can impair this response, creating a synthetic lethal vulnerability in cancer cells, especially when combined with DNA-damaging agents or PARP inhibitors.[1][3]
This guide provides an objective comparison of two inhibitors that target CDK12: the selective inhibitor Cdk12-IN-4 and the multi-kinase inhibitor dinaciclib .
Mechanism of Action and Target Specificity
This compound is a potent and selective inhibitor of CDK12.[4] Its mechanism is centered on the direct inhibition of CDK12's kinase activity, which in turn prevents the phosphorylation of RNAPII at serine 2 (Ser2) of the CTD. This action disrupts transcriptional elongation and downregulates the expression of key DDR genes.[2][5] A key feature of this compound is its high selectivity; it shows minimal activity against other cyclin-dependent kinases like CDK2 and CDK9, which reduces the potential for off-target effects associated with broader kinase inhibition.[4]
Dinaciclib , by contrast, is a potent pan-CDK inhibitor with activity against a range of CDKs, including CDK1, CDK2, CDK5, and CDK9, in addition to CDK12.[6][7] Its inhibition of CDK12 contributes to its anti-cancer effects by suppressing the transcription of DDR genes, similar to this compound.[7][8] However, its simultaneous inhibition of cell cycle-related kinases (CDK1, CDK2) and other transcriptional kinases (CDK9) results in a multi-pronged mechanism. This leads to both cell cycle arrest and a broader shutdown of transcription, which can be a powerful therapeutic strategy but may also increase toxicity.[9][10]
Quantitative Performance and Cellular Effects
The efficacy and selectivity of this compound and dinaciclib can be directly compared through their half-maximal inhibitory concentrations (IC50) and observed cellular effects.
| Parameter | This compound | Dinaciclib | Reference |
| Primary Target(s) | CDK12 | CDK1, CDK2, CDK5, CDK9, CDK12 | [4][6] |
| Biochemical IC50 (CDK12) | 0.641 µM (at 2 mM ATP) | 40-60 nM | [4][6] |
| Biochemical IC50 (Other CDKs) | >20 µM (for CDK2, CDK9) | 1 nM (CDK2), 3 nM (CDK1), 4 nM (CDK9) | [4][6] |
| Cellular IC50 (Proliferation) | 0.535 nM (MDA-MB-231) | 1-40 nM (Medulloblastoma cell lines) | [4][10] |
| Effect on RNAPII p-Ser2 | Inhibition of Ser2 phosphorylation | Reduction of Ser2 and Ser5 phosphorylation | [5][6] |
| Downstream Gene Regulation | Inhibits BRCA1 mRNA expression | Reduces expression of DDR/DNA repair genes | [4][7] |
| Primary Cellular Outcomes | Growth inhibition, DDR suppression | Cell cycle arrest, Apoptosis, DDR suppression | [4][9] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the CDK12 signaling pathway and the distinct inhibitory profiles of this compound and dinaciclib.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize CDK12 inhibitors.
Biochemical Kinase Assay for IC50 Determination
This protocol describes a common method to determine the concentration of an inhibitor required to reduce kinase activity by 50% in a cell-free system.
Objective: To measure the potency of this compound and dinaciclib against purified CDK12/Cyclin K enzyme.
Materials:
-
Recombinant human CDK12/Cyclin K enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]
-
ATP solution (at a concentration near the Km for the enzyme)
-
Peptide substrate for CDK12
-
Test inhibitors (this compound, Dinaciclib) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay kits)[11]
-
384-well assay plates
Procedure:
-
Prepare Inhibitor Plate: Create a serial dilution series of each inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted inhibitors to the wells of a 384-well assay plate. Include DMSO-only wells as a "no inhibitor" control.
-
Prepare Kinase Solution: Dilute the recombinant CDK12/Cyclin K enzyme to the desired working concentration in kinase buffer.
-
Add Kinase to Plate: Dispense the kinase solution into each well of the assay plate containing the inhibitors and controls. Allow the plate to incubate for 15-30 minutes at room temperature to permit inhibitor binding to the enzyme.
-
Initiate Kinase Reaction: Prepare a solution of ATP and substrate in kinase buffer. Add this solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.[12]
-
Stop Reaction and Detect Signal: Stop the kinase reaction and measure the remaining ATP (an indicator of kinase activity) by adding a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data with respect to "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[13][14]
Western Blot for Cellular RNAPII Ser2 Phosphorylation
This protocol is used to assess the effect of inhibitors on CDK12 activity within a cellular context by measuring the phosphorylation status of its direct substrate, RNAPII.
Objective: To determine if this compound and dinaciclib decrease the phosphorylation of RNAPII at Ser2 in treated cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, Dinaciclib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[15][16]
-
Primary antibodies:
-
Rabbit anti-RNAPII CTD repeat YSPTSPS (phospho S2)
-
Mouse anti-Total RNAPII (for loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound, dinaciclib, or DMSO (vehicle control) for a specified time (e.g., 6 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16] Incubate the membrane with the primary antibody against phospho-Ser2 RNAPII overnight at 4°C, with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total RNAPII.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of phospho-Ser2 RNAPII to total RNAPII for each treatment condition to determine the effect of the inhibitors.[18]
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK12/13 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK12 Inhibition Reverses De Novo and Acquired PARP Inhibitor Resistance in BRCA Wild-Type and Mutated Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. assayquant.com [assayquant.com]
- 14. courses.edx.org [courses.edx.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 18. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Cdk12-IN-4 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the specificity of the Cyclin-Dependent Kinase 12 (CDK12) inhibitor, Cdk12-IN-4. We will explore its performance in the context of alternative inhibitors and the gold-standard validation using knockout models.
Cyclin-dependent kinase 12 (CDK12), in complex with Cyclin K, plays a crucial role in regulating gene transcription, particularly of genes involved in the DNA damage response (DDR).[1][2][3] This function has made CDK12 an attractive target in oncology, leading to the development of numerous small molecule inhibitors. Validating the on-target specificity of these inhibitors is paramount to ensure that their biological effects are genuinely due to the inhibition of CDK12 and not off-target activities.
This compound: An Overview
This compound is a potent, pyrazolotriazine-based inhibitor of CDK12. Available data indicates an IC50 of 0.641 µM in high ATP conditions, suggesting it can effectively compete with the endogenous ATP substrate. Preliminary selectivity data shows it has minimal effect on CDK2/Cyclin E and CDK9/Cyclin T1 at concentrations up to 20 µM. Furthermore, it exhibits antiproliferative activity in the nanomolar range in specific cancer cell lines.
The Gold Standard: Validation in Cdk12 Knockout Models
The most rigorous method to validate the specificity of a targeted inhibitor is to compare its effects in wild-type cells versus cells where the target protein has been genetically removed (knockout). If the inhibitor is specific, its effects should be significantly diminished or absent in the knockout cells. While direct experimental data of this compound in a Cdk12 knockout model is not publicly available, a study on a stable CDK12 knockout ovarian cancer cell line demonstrated that the sensitivity to some reported CDK12 inhibitors was similar in both knockout and parental cells, suggesting off-target effects of those particular compounds.[4] This highlights the critical importance of using knockout models for specificity validation.
Below is a logical workflow for validating this compound specificity using a Cdk12 knockout model.
Comparative Analysis of Cdk12 Inhibitors
To provide context for the validation of this compound, it is useful to compare its known properties with other well-characterized Cdk12 modulators, such as the covalent inhibitor THZ531 and the selective degrader BSJ-4-116.
| Feature | This compound | THZ531 | BSJ-4-116 (Degrader) |
| Mechanism of Action | Reversible ATP-competitive inhibitor | Covalent inhibitor | PROTAC-mediated degradation |
| Reported IC50 (CDK12) | 0.641 µM (at 2mM ATP) | 158 nM | 6 nM |
| Selectivity | No effect on CDK2, CDK9 (>20 µM) | Also inhibits CDK13 | Highly selective for CDK12 over CDK13 |
| Kinome Scan Data | Not publicly available | Inhibits CDK7 at higher concentrations | Highly selective with S-Score(10) of 0.017 at 1 µM |
| Validation in KO Model | Not publicly available | Effects on transcription correlated with degrader | Effects on transcription correlated with inhibitor |
Experimental Protocols for Specificity Validation
Below are detailed methodologies for key experiments to validate the specificity of this compound.
Western Blot Analysis of Downstream Targets
Inhibition of CDK12 leads to reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-Ser2-RNAPII) and decreased expression of key DDR genes like BRCA1 and ATR.[5][6]
Protocol:
-
Cell Culture and Treatment: Plate wild-type and Cdk12 knockout cells and treat with a dose-range of this compound for 6-24 hours.
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
CDK12 (to confirm knockout)
-
p-Ser2-RNAPII
-
Total RNAPII
-
BRCA1
-
ATR
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome for a Specific Inhibitor: this compound should decrease p-Ser2-RNAPII, BRCA1, and ATR levels in wild-type cells in a dose-dependent manner, with a significantly attenuated or no effect in Cdk12 knockout cells.
RNA Sequencing for Transcriptional Profiling
CDK12 inhibition preferentially affects the transcription of long genes, particularly those involved in the DDR pathway, leading to premature cleavage and polyadenylation.[7]
Protocol:
-
Cell Treatment and RNA Extraction: Treat wild-type and Cdk12 knockout cells with this compound or DMSO for 8 hours. Extract total RNA using a suitable kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from high-quality RNA and perform paired-end sequencing on a high-throughput platform.
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform differential gene expression analysis (e.g., using DESeq2 or edgeR).
-
Analyze changes in the expression of DDR genes and gene-length dependent transcriptional effects.
-
Compare the transcriptional signature of this compound in wild-type cells to that of Cdk12 knockout cells.
-
Expected Outcome for a Specific Inhibitor: The transcriptional changes induced by this compound in wild-type cells (e.g., downregulation of long DDR genes) should be highly correlated with the changes observed in Cdk12 knockout cells compared to wild-type cells. This effect should be absent when Cdk12 knockout cells are treated with the inhibitor.
Cell Viability Assays
To assess the functional consequence of CDK12 inhibition and validate on-target toxicity.
Protocol:
-
Cell Seeding: Seed wild-type and Cdk12 knockout cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Measure absorbance or luminescence and calculate IC50 values.
Expected Outcome for a Specific Inhibitor: Wild-type cells should show sensitivity to this compound, while Cdk12 knockout cells should be significantly more resistant.
Conclusion
Validating the specificity of a kinase inhibitor is a critical step in its development as a research tool or therapeutic agent. While this compound shows promise as a potent CDK12 inhibitor, its comprehensive specificity profile remains to be fully elucidated. The use of Cdk12 knockout models, in conjunction with molecular and phenotypic assays, provides the most definitive approach to confirm its on-target activity. By comparing the effects of this compound in wild-type versus Cdk12 knockout cells, researchers can confidently attribute its biological effects to the inhibition of CDK12, thereby enabling its effective use in further studies. The methodologies and comparative data presented in this guide offer a robust framework for the rigorous validation of this compound and other emerging CDK12 inhibitors.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - CDK12 [maayanlab.cloud]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment [frontiersin.org]
- 5. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Cdk12-IN-4 as a Chemical Probe for CDK12 Function: A Comparative Guide
Cyclin-dependent kinase 12 (CDK12), a key regulator of gene transcription, has emerged as a significant target in cancer therapy. Its primary role involves partnering with Cyclin K to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcriptional elongation. This activity is particularly important for the expression of long genes, many of which are integral to the DNA Damage Response (DDR) pathway, including BRCA1 and ATR.[1][2][3][4][5] Consequently, inhibiting CDK12 can induce a "BRCAness" phenotype, characterized by deficiencies in homologous recombination repair, thereby sensitizing cancer cells to treatments like PARP inhibitors.[6][7]
To accurately dissect the cellular functions of CDK12 and validate its therapeutic potential, researchers rely on highly specific and potent chemical probes. Cdk12-IN-4 is one such tool, designed to inhibit CDK12 activity. This guide provides an objective comparison of this compound with other available chemical probes for CDK12, supported by experimental data and detailed methodologies.
Comparative Analysis of CDK12 Chemical Probes
The efficacy of a chemical probe is defined by its potency, selectivity, and mechanism of action. Below is a quantitative comparison of this compound against other notable CDK12 inhibitors and degraders.
Data Presentation: Inhibitor and Degrader Performance
| Compound | Type | Target(s) | Potency (IC50/DC50/Kd) | Selectivity Profile | Key Features |
| This compound | Inhibitor | CDK12 | CDK12 IC50: 0.641 µM | CDK2/9 IC50: >20 µM | Potent inhibitor with good selectivity over CDK2 and CDK9. |
| THZ531 | Covalent Inhibitor | CDK12/CDK13 | CDK12 IC50: 158 nMCDK13 IC50: 69 nM[8][9][10] | CDK7/9 IC50: >8.5 µM[9][11] | First-in-class covalent inhibitor; potent but dual activity against the close homolog CDK13. |
| SR-4835 | Reversible Inhibitor | CDK12/CDK13 | CDK12 IC50: 99 nMCDK12 Kd: 98 nMCDK13 Kd: 4.9 nM[12][13] | Highly selective for CDK12/13 over a panel of >450 other kinases.[6][14] | Orally bioavailable; potent and highly selective dual inhibitor.[14] |
| Dinaciclib | Reversible Inhibitor | Multi-CDK | CDK12 Activity: Potent | Inhibits CDK1, 2, 5, 9, and 12.[15][16][17] | Broad-spectrum CDK inhibitor; useful for studying combined CDK inhibition effects. |
| BSJ-4-116 | PROTAC Degrader | CDK12 | IC50: 6 nM[7] | Selectively degrades CDK12 over CDK13.[18][19] | First highly selective CDK12 degrader; overcomes resistance to covalent inhibitors.[7][18] |
| 7f | PROTAC Degrader | CDK12/CDK13 | CDK12 DC50: 2.2 nMCDK13 DC50: 2.1 nM[20][21] | Highly selective for CDK12/13 degradation.[20][22] | Potent and selective dual degrader of CDK12 and its homolog CDK13.[20][22] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation and comparison of chemical probes. Below are summaries of key experimental protocols used to characterize compounds like this compound.
1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified kinase enzyme.
-
Methodology:
-
Reaction Setup: Recombinant purified CDK12/Cyclin K enzyme is incubated in a kinase reaction buffer.
-
Compound Addition: The inhibitor (e.g., this compound) is added in a series of dilutions (typically 10-point, 3-fold dilutions).
-
Initiation: The kinase reaction is initiated by adding a peptide substrate and radiolabeled ATP (e.g., [γ-³³P]-ATP).[23] The reaction is allowed to proceed for a set time at a controlled temperature.
-
Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.[24]
-
2. Kinome-wide Selectivity Profiling (e.g., KINOMEscan®)
-
Objective: To assess the selectivity of an inhibitor by testing its binding affinity against a large panel of human kinases.
-
Methodology:
-
Assay Principle: This is a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.[25][26][27]
-
Procedure: The compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[23]
-
Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower number indicates stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.[28] The output is often visualized on a kinome tree map (e.g., TREEspot®).[27]
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement by the compound within intact cells. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[29][30]
-
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (DMSO) for a specified time.[31]
-
Heat Shock: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).[31][32]
-
Lysis and Separation: Cells are lysed, and the precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble target protein (e.g., CDK12) remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting, but higher-throughput methods like AlphaScreen® or mass spectrometry can also be used.[29][32]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein versus temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[33]
-
4. Proteolysis-Targeting Chimera (PROTAC) Degradation Assays
-
Objective: To quantify the efficiency and selectivity of a PROTAC in degrading its target protein.
-
Methodology:
-
Cell Treatment: Cells are treated with the PROTAC degrader (e.g., BSJ-4-116) at various concentrations and for different durations.
-
Protein Quantification (Western Blot): Cell lysates are prepared and analyzed by Western blotting using antibodies specific to the target protein (e.g., CDK12, CDK13) and a loading control (e.g., α-tubulin). The reduction in protein band intensity indicates degradation.
-
Data Analysis (DC50): The half-maximal degradation concentration (DC50) is calculated by plotting the percentage of remaining protein against the PROTAC concentration.
-
Proteome-wide Selectivity (Mass Spectrometry): To confirm selectivity, cells treated with the PROTAC or vehicle are lysed, and the entire proteome is analyzed using quantitative mass spectrometry. This method identifies which proteins are significantly downregulated, confirming selective degradation of the intended target(s).[20]
-
Mechanism Confirmation: To confirm that degradation occurs via the ubiquitin-proteasome system, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor. Rescue of the target protein from degradation confirms the mechanism.[21]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The CDK12–BRCA1 signaling axis mediates dinaciclib‐associated radiosensitivity through p53‐mediated cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and resistance mechanism of a selective CDK12 degrader [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BSJ-4-116 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 25. ambitbio.com [ambitbio.com]
- 26. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 29. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 31. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 32. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Cdk12-IN-4
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent chemical compounds like Cdk12-IN-4 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal instructions to foster a secure and efficient laboratory environment.
Chemical and Safety Data Summary
A clear understanding of the properties and hazards of this compound is the foundation of safe handling. The following table summarizes key quantitative data derived from its Safety Data Sheet (SDS).
| Property | Value | Citation |
| Chemical Formula | C₂₀H₂₀F₂N₈O | [1] |
| Molecular Weight | 426.42 g/mol | [1] |
| Appearance | Powder | [1] |
| CAS Number | 2651196-69-7 | [1] |
| Storage Temperature | -20°C (as powder) | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure risk. The level of PPE should be determined by a risk assessment of the specific procedure being performed.
Level 1: Basic Handling of Dilute Solutions
This level of protection is suitable for handling this compound in dilute solutions where the risk of splashing is minimal.
-
Hand Protection: A single pair of nitrile gloves is the minimum requirement.[2]
-
Body Protection: A standard laboratory coat.
-
Eye Protection: Safety glasses with side shields.[2]
Level 2: Handling of Concentrated Solutions and Non-Volatile Transfers
For procedures involving concentrated stock solutions or transfers that may pose a splash hazard, enhanced protection is necessary.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[3] The outer glove should be removed immediately upon contamination.
-
Body Protection: A disposable, chemical-resistant gown made of a material such as polyethylene-coated polypropylene should be worn over a lab coat or scrubs.[3][4] Gowns should have long sleeves and tight-fitting cuffs.[3]
-
Eye and Face Protection: Chemical splash goggles are required.[2] In situations with a higher risk of splashing, a face shield should be worn over the goggles.[2]
Level 3: Weighing and Handling of Powdered this compound
Handling the powdered form of this compound presents the highest risk of inhalation and contamination. All such work must be performed within an appropriate engineering control.
-
Engineering Controls: A certified chemical fume hood, a ventilated balance enclosure, or a glove box is mandatory for weighing and handling the powder to prevent the formation of dust and aerosols.[5][6]
-
Hand Protection: Double-gloving with nitrile gloves is required.[3]
-
Body Protection: A disposable, chemical-resistant gown with long sleeves and tight-fitting cuffs is essential.[3]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[2]
-
Respiratory Protection: Due to the risk of inhaling fine particles, a NIOSH-approved N95 respirator is the minimum requirement.[7] For extended procedures or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) should be considered.[7]
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in its original, tightly sealed container at -20°C.[1]
-
The storage area should be clearly labeled as containing a potent compound.
-
-
Preparation for Use:
-
Before handling, ensure that all necessary PPE is readily available and that the engineering controls (e.g., fume hood) are functioning correctly.
-
Prepare the workspace by lining it with absorbent, plastic-backed paper to contain any potential spills.
-
-
Weighing the Powder (Level 3 PPE Required):
-
Perform all weighing operations within a ventilated enclosure.[5]
-
Use dedicated spatulas and weighing boats.
-
Handle the powder gently to avoid creating dust.
-
After weighing, carefully clean all equipment and the enclosure to remove any residual powder.
-
-
Dissolving the Compound:
-
Add the solvent to the vessel containing the weighed this compound powder within the ventilated enclosure.
-
Cap the vessel securely before removing it from the enclosure for vortexing or sonication.
-
-
Handling Solutions (Level 1 or 2 PPE as appropriate):
-
Clearly label all solutions with the compound name, concentration, solvent, and date.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to minimize splashes and aerosol formation.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and unused powdered this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), weighing boats, and absorbent paper that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Sharps: Needles and syringes used for transferring solutions should be disposed of in a designated sharps container for hazardous chemical waste.
Visual Guidance: PPE Workflow
The following diagrams illustrate the correct sequence for donning and doffing PPE to ensure maximum protection and prevent contamination.
Caption: Correct sequence for putting on Personal Protective Equipment.
Caption: Correct sequence for removing Personal Protective Equipment.
References
- 1. safeopedia.com [safeopedia.com]
- 2. agnopharma.com [agnopharma.com]
- 3. blog.gotopac.com [blog.gotopac.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
